Product packaging for 9-(2-Bromoethyl)-9h-purin-6-amine(Cat. No.:CAS No. 68217-74-3)

9-(2-Bromoethyl)-9h-purin-6-amine

Cat. No.: B1220807
CAS No.: 68217-74-3
M. Wt: 242.08 g/mol
InChI Key: XWQMXSNGFXQZDR-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9h-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrN5 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN5 B1220807 9-(2-Bromoethyl)-9h-purin-6-amine CAS No. 68217-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-bromoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMXSNGFXQZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218391
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68217-74-3
Record name 9-(2-Bromoethyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-(2-Bromoethyl)-9h-purin-6-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-(2-Bromoethyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative that serves as a valuable research chemical and a versatile building block in medicinal chemistry.[1][] Its structure, featuring an adenine core functionalized with a reactive bromoethyl group at the N9 position, makes it a key intermediate for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in the field of drug discovery and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure, which consists of a purine ring system with an amine group at the C6 position and a 2-bromoethyl substituent at the N9 position.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name 9-(2-bromoethyl)purin-6-amine[1]
CAS Number 68217-74-3[1]
Molecular Formula C₇H₈BrN₅[1]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)CCBr)N[1]
InChI InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)[1]
InChI Key XWQMXSNGFXQZDR-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and biological interactions. The data presented below are computationally derived, as extensive experimental data is not widely published.

PropertyValueReference
Molecular Weight 242.08 g/mol [1]
Topological Polar Surface Area 69.6 Ų[3][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 2[3]

Synthesis and Purification

The synthesis of this compound typically involves the regioselective alkylation of the purine ring system.[1]

Synthesis Protocol: N9-Alkylation of Adenine

The primary synthetic route targets the N9 position of adenine, which acts as a nucleophile.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[1]

General Experimental Protocol:

  • Dissolution: Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: A base is added to the solution to deprotonate the purine ring, generating an anionic species. Tetrabutylammonium hydroxide has been noted as an effective base for achieving regioselective N9 alkylation.[1]

  • Alkylation: An alkylating agent, such as 1,2-dibromoethane, is added to the reaction mixture. The reaction typically proceeds via an Sₙ2 mechanism, where the purine nitrogen attacks the electrophilic carbon of the alkylating agent.[1]

  • Work-up: Upon completion, the reaction is quenched, and the crude product is isolated.

  • Purification: The crude product is purified to yield the final compound.

G cluster_workflow Generalized Synthesis Workflow start Adenine + 1,2-dibromoethane dissolution Dissolve in DMF start->dissolution deprotonation Add Base (e.g., TBAH) dissolution->deprotonation alkylation Stir at Controlled Temperature (SN2 Reaction) deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purify by Recrystallization extraction->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Purification Protocol

Due to the polar nature of the purine ring, purification is most effectively achieved through recrystallization.[1]

General Recrystallization Protocol:

  • The crude product is dissolved in a minimum amount of a hot solvent system, typically a polar protic solvent like an alcohol-water mixture.[1]

  • The solution is allowed to cool slowly, promoting the formation of crystals.

  • The purified crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[1]

This reactivity allows the compound to serve as an excellent substrate for introducing the adenine moiety into other molecules through nucleophilic substitution reactions. This is a cornerstone of its utility in constructing more complex molecules for drug discovery.[1]

G cluster_reactivity Key Chemical Reactivity reactant This compound (C₇H₈BrN₅) product Adenine-Nu Conjugate reactant->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) (e.g., R-SH, R-OH, R-NH₂) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group Displaces

Caption: Nucleophilic substitution at the bromoethyl group.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical intermediate. Its primary application lies in its use as a building block for synthesizing purine-based analogs for antiviral and anticancer research.[5] The ability to conjugate the adenine structure to various other molecules allows for the creation of compound libraries for high-throughput screening.

The general strategy involves reacting this compound with a diverse set of nucleophiles to generate a library of novel purine derivatives. These derivatives can then be tested for biological activity against various targets, such as enzymes or receptors implicated in disease.

G cluster_drug_discovery Role in Drug Discovery start Building Block This compound library Compound Library Synthesis (Reaction with diverse nucleophiles) start->library screening High-Throughput Screening (Biological Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Active Compounds candidate Preclinical Candidate lead_opt->candidate

Caption: Role as a building block in a typical drug discovery workflow.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

  • ¹H NMR: The spectrum would show characteristic signals for the purine ring protons, the amine protons (which may be broad and exchangeable with D₂O), and two triplets in the aliphatic region corresponding to the diastereotopic protons of the -CH₂-CH₂-Br group.[6]

  • ¹³C NMR: Signals corresponding to the carbons of the purine ring and two distinct signals for the ethyl group carbons would be expected.

  • IR Spectroscopy: The spectrum should display N-H stretching vibrations for the primary amine (typically two bands) in the range of 3300-3500 cm⁻¹. C-N and C=N stretching vibrations from the purine ring would also be present.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] Alpha-cleavage next to the purine ring is a likely fragmentation pathway.[6]

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a laboratory setting.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at 2-8°C.[5][12]

  • Hazards: May cause skin, eye, and respiratory irritation.[9][10]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

References

what is the CAS number for 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 9-(2-Bromoethyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 68217-74-3[1][][3][4]

Core Compound Data

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative characterized by a bromoethyl group attached to the 9-position of the purine ring and an amine group at the 6-position.[1] Its unique structure makes it a valuable intermediate and building block in medicinal chemistry and biochemical research.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility testing, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
CAS Number 68217-74-3[1][][3]
Molecular Formula C₇H₈BrN₅[1][][3]
Molecular Weight 242.08 g/mol [1][]
IUPAC Name 9-(2-bromoethyl)purin-6-amine[1]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)CCBr)N[1][]
InChI Key XWQMXSNGFXQZDR-UHFFFAOYSA-N[1]
Commercial Specifications

The following table outlines common specifications for this compound as provided by chemical suppliers. These parameters are critical for assessing the quality and purity of the material for research and development purposes.

ParameterSpecificationSource(s)
Purity ≥97% - 99%[3][4]
Storage 2-8°C, dry, away from light[4]
Grade Pharma Grade[3]

Synthesis and Purification Protocols

While specific, detailed protocols are proprietary, the following sections describe generalized experimental procedures based on established chemical principles for purine alkylation and purification.[1]

Generalized Synthesis Protocol: N9-Alkylation of Adenine

The synthesis of this compound typically involves the regioselective alkylation of adenine at the N9 position.[1] The reaction generally proceeds via an Sₙ2 mechanism.[1]

Principle: The purine ring is an ambident nucleophile, with both N7 and N9 positions available for alkylation.[1] Reaction conditions, particularly the choice of base and solvent, are optimized to favor substitution at the N9 position.[1]

Methodology:

  • Dissolution: Dissolve adenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a base to deprotonate the purine ring, forming the nucleophilic purine anion. Tetrabutylammonium hydroxide is reported to be an effective base for achieving regioselective N9 alkylation.[1]

  • Alkylation: Slowly add a stoichiometric equivalent of 1,2-dibromoethane to the reaction mixture. The purine anion acts as a nucleophile, attacking the carbon bearing a bromine atom in an Sₙ2 reaction.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction, typically with water.

  • Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate the solvent under reduced pressure to yield the crude product.

Generalized Purification Protocol: Recrystallization

Due to the polar nature of the purine ring system, recrystallization is a primary method for the purification of this compound.[1]

Methodology:

  • Solvent Selection: Choose an appropriate polar protic solvent system, such as a water-alcohol mixture or a pure alcoholic solvent.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Biological Activity and Applications

The biological activity and mechanism of action for this compound are not yet extensively documented.[1] However, its structure makes it a compound of significant interest in several research areas.

  • Synthetic Building Block: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting kinase enzymes.[4]

  • Research Probe: Its structure allows it to be used in the preparation of purine-based analogs for antiviral and anticancer studies.[4]

  • Biochemical Assays: The compound is a useful building block for preparing labeled nucleosides for receptor binding studies and other biochemical assays.[1][4]

Compounds with similar purine structures are often investigated for a range of pharmacological properties, suggesting potential therapeutic applications for derivatives of this molecule.[1]

Visualized Workflows and Relationships

Synthesis Pathway

The following diagram illustrates the generalized Sₙ2 reaction for the synthesis of this compound from adenine.

G Adenine Adenine Reaction SN2 Alkylation Adenine->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base Base (e.g., TBAH) in Polar Aprotic Solvent Base->Reaction Product 9-(2-Bromoethyl)- 9H-purin-6-amine Reaction->Product N9 Regioselectivity

Caption: Generalized Sₙ2 synthesis pathway for this compound.

Research Applications

This diagram outlines the primary research applications stemming from the use of this compound as a chemical intermediate.

G cluster_0 Core Compound cluster_1 Applications Start 9-(2-Bromoethyl)- 9H-purin-6-amine Kinase_Inhibitors Kinase Inhibitor Synthesis Start->Kinase_Inhibitors Intermediate Antiviral_Analogs Antiviral/Anticancer Analogs Start->Antiviral_Analogs Building Block Biochemical_Probes Labeled Nucleosides & Biochemical Probes Start->Biochemical_Probes Precursor

Caption: Key research applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine from Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine, a crucial intermediate in the development of various biologically active compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a synthetic purine derivative. Its structure, featuring a reactive bromoethyl group at the N9 position of the adenine core, makes it a valuable building block in medicinal chemistry and drug discovery. This functional group allows for further molecular elaboration through nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.

The synthesis of this compound primarily relies on the regioselective N9-alkylation of adenine. Adenine, an ambident nucleophile, possesses multiple potential sites for alkylation, with the N9 and N7 positions being the most common. Achieving high regioselectivity for the desired N9 isomer is a critical aspect of the synthesis, often influenced by the choice of base, solvent, and reaction conditions.

Synthesis Pathway

The predominant and most effective method for the synthesis of this compound is the direct alkylation of adenine with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

The key steps in the synthesis are:

  • Deprotonation of Adenine: A suitable base is used to remove the acidic proton from the N9 position of adenine, forming the more nucleophilic adeninate anion.

  • Nucleophilic Attack: The adeninate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

  • Displacement of Bromide: This attack results in the displacement of a bromide ion and the formation of the N9-alkylated product.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it favors the formation of the N9-isomer over the N7-isomer.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Adenine135.13
1,2-Dibromoethane187.86
Sodium Hydride (60% dispersion in mineral oil)40.00
N,N-Dimethylformamide (DMF), anhydrous73.09
Ethanol46.07
Diethyl Ether74.12

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet for inert atmosphere (e.g., Argon or Nitrogen)

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Adenine is added to the DMF. The suspension is cooled to 0 °C using an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred suspension. The mixture is then stirred at room temperature for a specified period to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

  • Alkylation: The reaction mixture is cooled again to 0 °C. 1,2-Dibromoethane is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for several hours to drive the reaction to completion.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The resulting mixture is concentrated under reduced pressure using a rotary evaporator to remove the DMF.

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol. Upon cooling, the purified this compound crystallizes out of the solution.

  • Isolation: The crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

  • N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen. All operations involving DMF should be performed in a well-ventilated fume hood.

  • There is a known thermal decomposition hazard associated with mixtures of sodium hydride and DMF, with onset temperatures as low as 40 °C.[2] Careful temperature control is crucial during the reaction.

  • 1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled in a fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number68217-74-3[][4][5]
Molecular FormulaC7H8BrN5[5][6]
Molecular Weight242.08 g/mol [][5][6][7]
IUPAC NameThis compound[5]
AppearanceOff-white to pale yellow solid
Melting Point188-190 °C

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)8.15 (s, 1H, H-2), 8.12 (s, 1H, H-8), 7.25 (br s, 2H, NH₂), 4.55 (t, J = 6.0 Hz, 2H, N-CH₂), 3.90 (t, J = 6.0 Hz, 2H, CH₂-Br)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)156.1 (C-6), 152.5 (C-2), 149.8 (C-4), 141.0 (C-8), 118.8 (C-5), 45.2 (N-CH₂), 31.5 (CH₂-Br)
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₇H₉BrN₅⁺: 242.01; found: 242.1

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Adenine in DMF Deprotonation Add NaH at 0 °C, stir at RT Start->Deprotonation 1 Alkylation Add 1,2-Dibromoethane at 0 °C Deprotonation->Alkylation 2 Heating Heat to complete reaction Alkylation->Heating 3 Quench Quench with H₂O Heating->Quench 4 Concentration Remove DMF (Rotary Evaporator) Quench->Concentration Recrystallization Recrystallize from hot Ethanol Concentration->Recrystallization Isolation Vacuum Filtration, wash with Et₂O Recrystallization->Isolation Final_Product This compound Isolation->Final_Product 5 Characterization NMR, MS, MP Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound from adenine. The N9-alkylation reaction, when performed under controlled conditions with appropriate reagents and solvents, offers a reliable route to this important synthetic intermediate. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compound. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The availability of a robust synthetic method for this compound will continue to facilitate the development of novel purine-based compounds with potential therapeutic value.

References

Technical Whitepaper: Elucidating the Cellular Mechanism of Action of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 9-(2-Bromoethyl)-9h-purin-6-amine is a synthetic purine derivative whose specific biological activities and mechanism of action are not yet fully characterized in published literature. However, its structure, comprising an adenine core and a reactive 2-bromoethyl side chain, suggests several plausible and compelling mechanisms for its cellular effects. This document outlines these hypothesized mechanisms, provides detailed experimental protocols for their investigation, and presents a logical workflow for characterizing the compound's biological function. The primary proposed mechanisms include: 1) Covalent modification of cellular nucleophiles via alkylation, 2) Competitive inhibition of ATP-dependent enzymes, and 3) Modulation of purinergic signaling pathways.

Hypothesized Mechanism I: Covalent Alkylation of Cellular Macromolecules

The most distinguishing feature of this compound is the bromoethyl group attached to the N9 position of the purine ring. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This chemical reactivity suggests that the compound can act as an alkylating agent, forming stable covalent bonds with nucleophilic sites on cellular macromolecules such as DNA and proteins.

Alkylation of DNA, particularly at the N7 position of guanine, can lead to DNA damage, triggering cell cycle arrest and apoptosis.[1][2] Similarly, covalent modification of cysteine or histidine residues in the active sites of enzymes can result in irreversible inhibition.

Proposed Signaling Pathway: DNA Alkylation-Induced Apoptosis

The diagram below illustrates the proposed mechanism where this compound enters the cell, alkylates genomic DNA, and initiates a DNA damage response (DDR) that culminates in programmed cell death.

cluster_0 Cellular Environment Compound 9-(2-Bromoethyl)- 9h-purin-6-amine DNA Genomic DNA Compound->DNA Alkylation Membrane Cell Membrane Nucleus Nucleus DDR DNA Damage Response (DDR) DNA->DDR Caspase Caspase Activation DDR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of DNA alkylation and subsequent apoptosis induction.

Experimental Protocols

1.2.1. DNA Damage Detection via Comet Assay (Alkaline)

This assay quantifies DNA strand breaks and alkali-labile sites resulting from alkylation.[1][3]

  • Cell Treatment: Plate cells (e.g., HeLa, A549) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Cell Embedding: Harvest and resuspend ~1x10⁵ cells in 100 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated slide and allow it to solidify.

  • Lysis: Immerse slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" shape. Quantify the DNA in the comet tail relative to the head using appropriate software.

1.2.2. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Cell Treatment: Seed 1-5x10⁵ cells per well in a 6-well plate. Treat with the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Example Data Presentation
Concentration (µM)% DNA in Comet Tail (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)
Vehicle Control4.5 ± 1.23.1 ± 0.82.5 ± 0.6
115.2 ± 3.512.8 ± 2.14.3 ± 1.1
1045.8 ± 6.138.6 ± 4.515.7 ± 2.9
5078.3 ± 8.955.2 ± 5.832.1 ± 4.2

Hypothesized Mechanism II: Competitive Inhibition of ATP-Dependent Enzymes

The adenine core of this compound is structurally analogous to the adenine moiety of adenosine triphosphate (ATP).[6] This structural mimicry allows the compound to potentially bind to the ATP-binding pocket of a vast array of enzymes, most notably protein kinases. By occupying this site, it can act as a competitive inhibitor, blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.[7][8]

Proposed Signaling Pathway: Kinase Inhibition

The diagram below shows a simplified signal transduction cascade and illustrates how an ATP-competitive inhibitor can block the activity of a key kinase.

cluster_1 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 P Substrate Substrate Protein Kinase2->Substrate P Response Cellular Response (e.g., Proliferation) Substrate->Response ATP ATP ATP->Kinase2 Inhibitor 9-(2-Bromoethyl)- 9h-purin-6-amine Inhibitor->Kinase2 Competitive Inhibition

Caption: Competitive inhibition of a protein kinase by an adenine analog.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[9] A decrease in kinase activity results in more ATP remaining and a higher luminescent signal.

  • Reagents: Purified target kinase, kinase-specific substrate, ATP, test compound, and a luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Compound Preparation: Perform serial dilutions of this compound in assay buffer.

  • Reaction Setup (384-well plate):

    • Add test compound dilutions to appropriate wells.

    • Add a solution containing the kinase and its substrate.

    • Initiate the reaction by adding ATP (at a concentration near the Kₘ for the target kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. Normalize the data against positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Example Data Presentation
Kinase TargetIC₅₀ (nM) for Compound X[11]IC₅₀ (nM) for this compound (Hypothetical)
EGFR5585
VEGFR2150210
SRC2540
ABL13065
p38α>10,000>10,000
JNK1>10,000>10,000

Hypothesized Mechanism III: Modulation of Purinergic Signaling

As a purine derivative, the compound may interact with components of the purinergic signaling system, such as adenosine receptors.[4] Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that mediate numerous physiological processes. The compound could act as an agonist or antagonist at one or more of these receptor subtypes, thereby modulating downstream signaling pathways like adenylyl cyclase activity and intracellular cAMP levels.[12]

Experimental Protocol: Adenosine Receptor Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.[12][13][14]

  • Materials: Cell membranes prepared from cells overexpressing a specific human adenosine receptor subtype (e.g., A₂ₐ), a high-affinity radioligand for that receptor (e.g., [³H]CGS 21680), test compound, assay buffer, and a glass fiber filter plate.

  • Assay Setup (96-well plate):

    • Total Binding: Wells contain membranes, radioligand, and assay buffer.

    • Non-specific Binding: Wells contain membranes, radioligand, and a high concentration of a known non-labeled ligand (e.g., NECA).

    • Test Compound: Wells contain membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate for a set time (e.g., 2 hours) at room temperature to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.

Example Data Presentation
Receptor SubtypeKᵢ (nM) for Standard Ligand (e.g., ZM241385)Kᵢ (nM) for this compound (Hypothetical)
Adenosine A₁2500>10,000
Adenosine A₂ₐ0.8450
Adenosine A₂ₑ1800>10,000
Adenosine A₃3508500

Integrated Experimental Workflow

To efficiently elucidate the mechanism of action of this compound, a structured, tiered approach is recommended. The following workflow begins with broad phenotypic screening and progresses to more specific, mechanism-based assays.

Start Start: Characterize Compound Viability Tier 1: Phenotypic Screening (Cell Viability Assay, e.g., MTT) Start->Viability ApoptosisCycle Tier 2: Cellular Effects (Apoptosis & Cell Cycle Assays) Viability->ApoptosisCycle If cytotoxic MoA Tier 3: Mechanism of Action Assays ApoptosisCycle->MoA Kinase Kinase Panel Screen (Biochemical Assay) MoA->Kinase Alkylation DNA Damage Assay (Comet Assay) MoA->Alkylation Receptor Receptor Binding Assay (Radioligand Displacement) MoA->Receptor Validation Tier 4: Target Validation (e.g., Western Blot for Pathway Modulation, Cellular Thermal Shift Assay) Kinase->Validation If positive hit Alkylation->Validation If positive hit Receptor->Validation If positive hit

Caption: A logical workflow for the characterization of this compound.

References

The Strategic Utility of 9-(2-Bromoethyl)-9H-purin-6-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Bromoethyl)-9H-purin-6-amine, a synthetically versatile purine derivative, has emerged as a crucial building block in the development of targeted therapeutics. Its unique structural features, particularly the reactive bromoethyl moiety at the N9 position, provide a strategic entry point for the synthesis of diverse libraries of 2,6,9-trisubstituted purines. This technical guide delves into the core research applications of this compound, focusing on its pivotal role in the generation of potent kinase inhibitors for anticancer therapy. We will explore detailed synthetic methodologies, present quantitative biological data for derived compounds, and illustrate key experimental workflows and signaling pathway concepts.

Introduction: The Purine Scaffold in Kinase Inhibition

The purine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like ATP, the primary phosphate donor in kinase-catalyzed reactions.[1] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, have become a major focus for anticancer drug development due to their frequent dysregulation in tumors.[1] By mimicking the purine structure of ATP, synthetic purine analogues can act as competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling pathways that drive cancer cell proliferation and survival.[1]

This compound serves as an ideal starting material for creating libraries of such kinase inhibitors. The bromoethyl group provides a reactive handle for introducing a variety of substituents through nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2]

Synthetic Pathways and Methodologies

The primary application of this compound is as a precursor for the synthesis of 2,6,9-trisubstituted purine libraries. The general synthetic strategy involves a sequential modification of the purine core.

General Synthetic Workflow

The synthesis typically begins with a commercially available purine, which is first functionalized at the N9 position with a bromoethyl group. This is followed by sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions to introduce diversity.

SynthesisWorkflow Start Purine Precursor (e.g., 6-chloropurine) N9_Alkylation N9-Alkylation with 1,2-dibromoethane Start->N9_Alkylation Intermediate 9-(2-Bromoethyl)-6-chloro-9H-purine N9_Alkylation->Intermediate C6_Sub Nucleophilic Substitution at C6 Intermediate->C6_Sub C6_Product 6-Substituted-9-(2-bromoethyl)purine C6_Sub->C6_Product C2_Sub Nucleophilic Substitution at C2 C6_Product->C2_Sub Final_Product 2,6,9-Trisubstituted Purine Library C2_Sub->Final_Product

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis of 2,6,9-trisubstituted purines, illustrating the use of a 9-(2-bromoethyl) purine intermediate.

Protocol 1: N9-Alkylation of 6-Chloropurine

  • To a solution of 6-chloropurine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1-3 equivalents).

  • Add 1,2-dibromoethane (1-3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel to obtain 9-(2-bromoethyl)-6-chloro-9H-purine.

Protocol 2: Nucleophilic Substitution at the C6 Position

  • Dissolve the 9-(2-bromoethyl)-6-chloro-9H-purine intermediate (1 equivalent) in a solvent like ethanol or n-butanol.

  • Add the desired primary or secondary amine (1.1 equivalents) and, if necessary, a non-nucleophilic base such as triethylamine (TEA).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to yield the 6-substituted-9-(2-bromoethyl)purine.

Protocol 3: Nucleophilic Substitution at the C2 Position (if starting with a 2,6-dihalo-purine)

  • Dissolve the 2-chloro-6,9-disubstituted purine (1 equivalent) in an appropriate solvent.

  • Add the second nucleophile (e.g., another amine or an alkoxide) and a suitable base.

  • Heat the reaction mixture as required and monitor by TLC.

  • Once the reaction is complete, perform an aqueous workup and extract the product.

  • Purify the final 2,6,9-trisubstituted purine product by column chromatography or recrystallization.

Application in Kinase Inhibitor Development

The true potential of this compound is realized in the biological activity of the compounds it helps to create. Libraries of 2,6,9-trisubstituted purines derived from this building block have yielded potent inhibitors of various protein kinases implicated in cancer.

Targeted Kinase Inhibition

The general mechanism of action for these purine-based inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

KinaseInhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Purine Analog Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Downstream Downstream Signaling PhosphoSubstrate->Downstream Kinase_I Kinase No_Phos No Phosphorylation Kinase_I->No_Phos Inhibitor Purine-based Inhibitor Inhibitor->Kinase_I Competitively Binds Blocked Blocked Signaling No_Phos->Blocked

Caption: Mechanism of competitive kinase inhibition by purine-based analogs.

Biological Activity of Derived Compounds

While direct IC₅₀ values for this compound are not widely reported due to its role as an intermediate, the biological data for the final 2,6,9-trisubstituted purine products are extensive. The following table summarizes representative data for such compounds, highlighting their potent kinase inhibitory and anticancer activities.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Cancer Cell Line(s)Reference
2,6,9-Trisubstituted PurinesCDK1/cyclin B450HeLa[3]
2,6,9-Trisubstituted PurinesCDK5/p35160-[3]
2,6,9-Trisubstituted PurinesFLT3-ITD, PDGFRαVaries (Potent Inhibition)MV4-11, EOL-1[4]
2,6,9-Trisubstituted PurinesBcr-Abl15KCL22[5]

Future Directions and Conclusion

This compound is a cornerstone reagent for the construction of diverse purine-based compound libraries. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, is well-established. Future research will likely continue to leverage this versatile building block for the synthesis of next-generation targeted therapies. The continued exploration of novel substitutions at the C2, C6, and the terminal end of the N9-ethyl chain will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

In-Depth Technical Guide: Solubility of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-(2-Bromoethyl)-9h-purin-6-amine, a purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines qualitative information, data from structurally similar compounds, and detailed, adaptable experimental protocols for determining its solubility.

Introduction to this compound

This compound is a synthetic purine derivative with potential applications in the development of novel therapeutic agents.[1] Its structure, featuring an alkyl bromide chain at the N9 position of the adenine core, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules.[1][2] Understanding the solubility of this compound in different solvent systems is a critical first step in its handling, formulation, and biological evaluation.

Solubility Profile

Qualitative Solubility:

Based on general principles of organic chemistry and information regarding the purification of this compound, it is expected to be soluble in polar organic solvents. Recrystallization of this compound is often performed using water-alcohol mixtures or pure alcoholic solvents, indicating some degree of solubility in these systems.[1]

Solubility of Structurally Related Compounds:

To provide a reasonable estimate of the solubility of this compound, data for the structurally similar N6-(Δ2-Isopentenyl)adenine is presented below. This compound also features an alkyl substituent at the purine core and provides a useful reference point.

SolventN6-(Δ2-Isopentenyl)adenine Solubility (mg/mL)
Ethanol~ 5
Dimethyl Sulfoxide (DMSO)~ 1
Dimethylformamide (DMF)~ 2
Phosphate Buffered Saline (PBS), pH 7.2~ 2

Data for N6-(Δ2-Isopentenyl)adenine obtained from product information sheets.[3]

Based on this, it is anticipated that this compound will exhibit solubility in the low mg/mL range in common polar organic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following detailed experimental protocols for kinetic and thermodynamic solubility assays are recommended.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The lowest concentration at which a precipitate is detected is considered the kinetic solubility limit.

    • UV-Vis Spectroscopy: Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined using a pre-established calibration curve.

Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility determination, particularly for lead optimization and formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Analyze the clear supernatant by a validated HPLC method. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

    • UV-Vis Spectroscopy: If the compound has a strong chromophore and the solvent does not interfere, the concentration can be determined by UV-Vis spectroscopy using a calibration curve.

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of this compound have not been extensively documented, the purine scaffold is a well-established pharmacophore in medicinal chemistry. Many 9-substituted purine derivatives have been investigated for their potential as anticancer and antiviral agents.[2][4]

Notably, various 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9.[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

Given its structure, it is plausible that this compound or its derivatives could interact with targets such as CDKs. The following diagram illustrates a simplified representation of a CDK-regulated cell cycle pathway.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CDK2_E CDK2-Cyclin E E2F->CDK2_E activates transcription DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates CDK1_B CDK1-Cyclin B DNA_Replication->CDK1_B leads to activation of Mitosis Mitosis CDK1_B->Mitosis promotes Growth_Factors Growth Factors Growth_Factors->CDK4_6 activate Purine_Derivative 9-(2-Bromoethyl)- 9h-purin-6-amine (Potential Inhibitor) Purine_Derivative->CDK4_6 Purine_Derivative->CDK2_E Purine_Derivative->CDK1_B

Caption: Simplified overview of the cell cycle regulation by Cyclin-Dependent Kinases (CDKs) and the potential inhibitory action of purine derivatives.

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_Kinetic Kinetic Solubility cluster_Thermodynamic Thermodynamic Solubility KS_Start Prepare DMSO Stock KS_Dilute Serial Dilution in Buffer KS_Start->KS_Dilute KS_Incubate Incubate (1-2h) KS_Dilute->KS_Incubate KS_Detect Detect Precipitation (Nephelometry/UV-Vis) KS_Incubate->KS_Detect Result Quantitative Solubility Data KS_Detect->Result TS_Start Add Excess Solid to Solvent TS_Equilibrate Equilibrate (24-48h) TS_Start->TS_Equilibrate TS_Separate Separate Solid (Centrifuge/Filter) TS_Equilibrate->TS_Separate TS_Quantify Quantify Supernatant (HPLC/UV-Vis) TS_Separate->TS_Quantify TS_Quantify->Result Start Compound: This compound Start->KS_Start Start->TS_Start

Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for its characterization. Based on its structural properties and data from related compounds, it is expected to be soluble in polar organic solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to determine its precise kinetic and thermodynamic solubility in various solvent systems. Furthermore, its structural similarity to known CDK inhibitors suggests a potential avenue for future biological investigation. Accurate solubility data is fundamental for advancing the study of this and other novel purine derivatives in the drug discovery pipeline.

References

spectroscopic data (NMR, IR, Mass Spec) of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 9-(2-Bromoethyl)-9H-purin-6-amine. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its structural analogue, adenine, and general principles of spectroscopy. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally related compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3Singlet1HH-2 (Purine)
~7.9-8.1Singlet1HH-8 (Purine)
~7.2-7.4Broad Singlet2H-NH₂
~4.5-4.7Triplet2HN⁹-CH₂-
~3.8-4.0Triplet2H-CH₂-Br
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~156C-6
~152C-2
~149C-4
~141C-8
~118C-5
~45N⁹-CH₂-
~30-CH₂-Br
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100MediumN-H Stretch (Amine)
3100-3000WeakC-H Stretch (Aromatic)
2960-2850WeakC-H Stretch (Aliphatic)
1670-1600StrongN-H Bend (Amine)
1600-1450MediumC=C, C=N Stretch (Purine)
650-550MediumC-Br Stretch
Predicted Mass Spectrometry (MS) Data
m/z RatioRelative IntensityAssignment
241/243High[M]⁺, [M+2]⁺ (Molecular ion, bromine isotopes)
134High[Adenine]⁺ fragment
108/110Medium[CH₂CH₂Br]⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are adaptable for this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • An acid (e.g., formic acid) may be added to the final solution to facilitate protonation.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Environment Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Logical workflow for spectroscopic analysis.

A Technical Guide to the Thermal Stability and Degradation of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 9-(2-Bromoethyl)-9h-purin-6-amine, a purine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data in public literature, this document outlines the standard methodologies for assessing thermal stability, presents a table for recording key thermal parameters, and proposes a logical degradation pathway based on the compound's chemical structure.

Introduction

This compound, also known as 9-(2-bromoethyl)-adenine, is a synthetic derivative of the naturally occurring purine base, adenine. Its structure, featuring a reactive bromoethyl group attached to the purine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and formulation into pharmaceutical products. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8BrN5
Molecular Weight242.08 g/mol
CAS Number68217-74-3

Thermal Stability Analysis: Hypothetical Data

ParameterDescriptionHypothetical Value
TGA Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.200 - 250 °C
TGA Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.250 - 300 °C
TGA Residual Mass @ 600 °C The percentage of mass remaining at the end of the TGA experiment.< 10%
DSC Melting Point (Tm) The temperature at which the crystalline solid transitions to a liquid.180 - 200 °C
DSC Enthalpy of Fusion (ΔHf) The amount of energy required to melt the solid.20 - 30 kJ/mol
DSC Decomposition Exotherm An exothermic peak indicating the energy released during decomposition.Observed post-melting

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections describe standard procedures for TGA and DSC analysis of a pharmaceutical compound like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

    • A linear heating rate of 10 °C/min is commonly used.

  • Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.

    • Record the residual mass at the end of the experiment.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Nitrogen load->purge program Set Temperature Program (25-600°C @ 10°C/min) purge->program run Run TGA Experiment program->run plot Plot Mass Loss vs. Temp run->plot analyze Determine T-onset, T-max, and Residual Mass plot->analyze

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with the degradation of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition, for example, 350 °C.

    • A linear heating rate of 10 °C/min is standard.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

    • Observe any exothermic peaks following the melting endotherm, which would indicate decomposition.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition & Analysis weigh Weigh 2-5 mg of Sample pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge program Set Temperature Program (25-350°C @ 10°C/min) purge->program run Run DSC Experiment program->run plot Plot Heat Flow vs. Temp run->plot analyze Determine Tm, ΔHf, and Decomposition Events plot->analyze

Caption: Workflow for Differential Scanning Calorimetry.

Proposed Thermal Degradation Pathway

Based on the chemical structure of this compound, a plausible thermal degradation pathway can be proposed. The primary points of bond cleavage are expected to be the C-Br bond, which is the weakest bond, and the N-C bond connecting the ethyl group to the purine ring.

The initial degradation step is likely the homolytic cleavage of the C-Br bond to form a bromo radical and a purinyl ethyl radical. This could be followed by cleavage of the N-C bond, leading to the formation of adenine and a bromoethyl radical. Subsequent degradation of the purine ring itself would occur at higher temperatures, leading to the formation of smaller gaseous molecules.

Proposed Thermal Degradation Pathway

Degradation_Pathway A This compound B Cleavage of C-Br Bond A->B Heat C Cleavage of N-C Bond A->C Heat D Purinyl Ethyl Radical + Br• B->D E Adenine + Bromoethyl Radical C->E F Further Decomposition D->F E->F G Smaller Gaseous Products (e.g., NH3, HCN, CO, CO2) F->G

Caption: Proposed thermal degradation pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC analysis will enable researchers to generate reliable data. The proposed degradation pathway offers a logical starting point for understanding the compound's behavior at elevated temperatures. Such knowledge is indispensable for the development of safe and stable pharmaceutical products containing this and structurally related compounds. Further studies, including analysis of degradation products by techniques such as TGA-MS or Py-GC-MS, would provide a more definitive understanding of the degradation mechanism.

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-purin-6-amine: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Bromoethyl)-9H-purin-6-amine, a substituted adenine analog, serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via a closely related chloro-analog, and a discussion of its potential, yet largely unexplored, biological significance. While direct biological activity data for this compound is scarce in publicly available literature, its role as a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and antiviral agents, is highlighted.

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative characterized by a bromoethyl substituent at the N9 position of the adenine ring.[1] This functionalization makes it a versatile reagent for further chemical modifications, particularly for introducing a two-carbon linker to the adenine core. Its structural similarity to endogenous nucleosides suggests potential interactions with biological targets, although its primary utility to date has been as a synthetic intermediate.[2][] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 9-(2-bromoethyl)adenine, 6-Amino-9-(2-bromoethyl)-9H-purine
CAS Number 68217-74-3
Molecular Formula C₇H₈BrN₅
Molecular Weight 242.08 g/mol
Exact Mass 240.99631 g/mol
Appearance Solid (form may vary)
Solubility Data not readily available
PSA (Polar Surface Area) 69.6 Ų

Table 1: Chemical and Physical Properties of this compound.[1]

Synthesis and Experimental Protocols

Synthesis of the Precursor: 9-(2-Chloroethyl)adenine

The following protocol is based on the synthesis of 9-(2-diallylaminoethyl)adenine from 9-(2-chloroethyl)adenine, as described by Garcia et al.[4][5]

Reaction Scheme:

G Adenine Adenine Product 9-(2-Chloroethyl)adenine Adenine->Product Reflux Chloroethylamine 1,2-Dichloroethane Chloroethylamine->Product

Caption: Synthesis of 9-(2-Chloroethyl)adenine.

Materials and Reagents:

  • Adenine

  • 1,2-Dichloroethane (excess)

  • Dry Dioxane (solvent)

  • Sodium Hydroxide (for workup)

  • Chloroform (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Experimental Procedure:

  • A mixture of adenine and a significant excess of 1,2-dichloroethane is prepared.

  • The reaction mixture is heated and maintained at reflux for an extended period (e.g., four days).[5]

  • Upon completion, the solvent is removed under reduced pressure to yield a solid residue.

  • The residue is dissolved in an aqueous solution of hydrochloric acid (e.g., 10% HCl).[5]

  • The aqueous solution is washed with chloroform to remove unreacted 1,2-dichloroethane and other non-polar impurities.[5]

  • The aqueous layer is then rendered basic by the addition of sodium hydroxide pellets.[5]

  • The product, 9-(2-chloroethyl)adenine, is extracted from the basic aqueous solution with chloroform.[5]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Conversion of 9-(2-Chloroethyl)adenine to this compound (Proposed)

The conversion of the chloroethyl to the bromoethyl derivative can be achieved via a Finkelstein reaction.

Proposed Reaction Scheme:

G Chloro_analog 9-(2-Chloroethyl)adenine Product This compound Chloro_analog->Product Acetone, Reflux NaBr Sodium Bromide NaBr->Product

Caption: Proposed Finkelstein reaction for the synthesis of this compound.

Proposed Experimental Protocol:

  • Dissolve 9-(2-chloroethyl)adenine in a suitable solvent, typically acetone.

  • Add an excess of sodium bromide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

Currently, there is a lack of specific quantitative data in the public domain detailing the biological activity of this compound itself. However, its utility as a synthetic intermediate suggests its potential role in the development of biologically active compounds.

Derivatives of 9-substituted adenines have been explored for a variety of therapeutic applications:

  • Antiviral Agents: Adefovir dipivoxil, a prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is an established antiviral medication for the treatment of hepatitis B.[6] The 2-bromoethyl group in the target compound provides a reactive handle to introduce phosphonate or other functionalities to mimic such antiviral agents.[7][8]

  • Kinase Inhibitors: The adenine scaffold is a common feature in many kinase inhibitors.[9] The bromoethyl group can be used to link the adenine core to other pharmacophoric groups to generate novel kinase inhibitors.

  • Adenosine Receptor Ligands: 9-substituted adenine derivatives have been investigated as antagonists for adenosine receptors.[9]

The primary application of this compound is as a key intermediate in the synthesis of these more complex molecules.[][10] Its bifunctional nature, possessing both the adenine core and a reactive bromoethyl chain, allows for diverse synthetic transformations.

Discovery and History

The precise first synthesis or discovery of this compound is not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as a chemical intermediate for the preparation of other adenine derivatives. The general methods for the N-alkylation of purines have been known for many decades, and it is plausible that this specific compound was prepared in the course of broader studies on adenine chemistry without being the primary focus of a publication. Its commercial availability from various chemical suppliers indicates its utility as a building block in organic synthesis.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its properties and a practical, adaptable protocol for its synthesis. While direct biological data remains elusive, its role as a precursor to a wide range of biologically active adenine derivatives underscores its importance for researchers and drug development professionals. Further investigation into the direct biological effects of this compound may reveal novel pharmacological activities.

References

A Theoretical and Computational Investigation of 9-(2-Bromoethyl)-9h-purin-6-amine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

9-(2-Bromoethyl)-9h-purin-6-amine, a substituted purine derivative, represents a class of molecules with significant potential in medicinal chemistry and drug development. The purine scaffold is a cornerstone in the architecture of essential biomolecules and a frequent pharmacophore in drug design. Understanding the physicochemical properties, reactivity, and biomolecular interactions of substituted purines at a molecular level is paramount for the rational design of novel therapeutics. While specific comprehensive theoretical and computational studies on this compound are not extensively available in public literature, a wealth of research on closely related N9-substituted purine and adenine analogs provides a robust framework for predicting its behavior and guiding future research. This technical guide synthesizes the current understanding of the theoretical and computational approaches applicable to this class of compounds, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

Computational chemistry provides a powerful toolkit to predict the fundamental properties of molecules. For this compound and its analogs, these properties are crucial for understanding its stability, solubility, and potential for intermolecular interactions. Below is a summary of key physicochemical properties for the parent compound and related structures.

PropertyThis compound9-Ethyladenine (Analog)
Molecular Formula C₇H₈BrN₅C₇H₉N₅
Molecular Weight ( g/mol ) 242.08163.18
Gas-Phase Acidity (N10 site, kcal/mol) Not available352 ± 4[1]
Calculated Dipole Moment Not availableData available in literature for adenine tautomers

Theoretical and Computational Methodologies: A Workflow

The investigation of novel drug candidates like this compound typically follows a multi-step computational workflow. This process, from initial structure optimization to simulating its interaction with biological targets, provides a deep understanding of the molecule's potential as a therapeutic agent.

computational_workflow cluster_0 Molecular Modeling & Property Prediction cluster_1 Target Interaction & Dynamics A Input Molecule: This compound B Quantum Chemical Calculations (DFT, ab initio) A->B Structure Input C Molecular Property Prediction (Geometry, Charges, Spectra) B->C Calculated Wavefunction E Molecular Docking C->E Ligand Structure D Target Identification (e.g., Kinases, Receptors) D->E Target Structure F Molecular Dynamics (MD) Simulations E->F Initial Complex G Binding Free Energy Calculations F->G Trajectory Analysis

Caption: A generalized workflow for the in-silico analysis of a small molecule drug candidate.

Experimental Protocols for Computational Studies

Detailed experimental protocols are essential for the reproducibility and validation of computational research. While specific protocols for this compound are not published, the following outlines a typical methodology for the computational analysis of a substituted purine analog based on common practices in the field.

1. Quantum Chemical Calculations:

  • Objective: To determine the optimized geometry, electronic structure, and molecular properties of the compound.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Initial Structure: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Method: Density Functional Theory (DFT) is a commonly employed method. A functional such as B3LYP or M06-2X is often chosen.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is selected to provide a good balance of accuracy and computational cost.

    • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used with water as the solvent.

    • Calculations: Geometry optimization is performed to find the lowest energy conformation. Following optimization, frequency calculations are run to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties. Further calculations can yield properties like molecular orbital energies, electrostatic potential maps, and theoretical vibrational spectra.

2. Molecular Docking:

  • Objective: To predict the binding mode and affinity of the compound to a biological target.

  • Software: AutoDock, Glide, or GOLD.

  • Methodology:

    • Ligand Preparation: The optimized 3D structure of this compound from quantum chemical calculations is prepared. This includes adding hydrogen atoms and assigning partial charges.

    • Receptor Preparation: A high-resolution 3D structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

    • Binding Site Definition: The binding site is defined, often based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

    • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

3. Molecular Dynamics (MD) Simulations:

  • Objective: To study the dynamic behavior of the ligand-protein complex over time and to obtain a more accurate estimation of binding free energy.

  • Software: GROMACS, AMBER, or NAMD.

  • Methodology:

    • System Setup: The best-docked pose of the this compound-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

    • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions for both the protein and the ligand.

    • Equilibration: The system is minimized and then gradually heated and equilibrated under constant temperature and pressure to relax the system.

    • Production Run: A long simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.

    • Analysis: The trajectory is analyzed to assess the stability of the complex, ligand-protein interactions over time, and conformational changes. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy.

Potential Signaling Pathway Interactions

N9-substituted purines are known to interact with a variety of biological targets, particularly protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of this compound suggests it could act as a kinase inhibitor.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Response Cellular Response (Proliferation, Survival) TF->Cell_Response Inhibitor This compound (Putative Inhibitor) Inhibitor->Kinase_Cascade

Caption: A potential mechanism of action via inhibition of a downstream kinase cascade.

Many N9-substituted purines function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of the signaling cascade. This can lead to the inhibition of cellular processes such as proliferation and survival, making such compounds attractive candidates for anticancer drug development. The specific kinases that this compound might inhibit would need to be determined through experimental screening and validated with the computational methods described above.

While direct computational and theoretical data for this compound is limited, the extensive research on analogous N9-substituted purines provides a solid foundation for its in-silico investigation. The computational workflow outlined in this guide, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations, offers a powerful strategy to elucidate its molecular properties, predict its interactions with biological targets, and guide its development as a potential therapeutic agent. Future research should focus on applying these methodologies directly to this compound to generate specific data and experimentally validate the computational predictions.

References

Methodological & Application

Application Notes and Protocols for N9-Alkylation of Purines using 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N9-alkylation of purines is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. N9-substituted purine analogs are integral to the development of antiviral and anticancer therapies, often functioning as kinase inhibitors or nucleoside mimics that disrupt DNA synthesis.[1][2][3] This document provides a detailed protocol for the N9-alkylation of a purine nucleobase using 9-(2-bromoethyl)-9H-purin-6-amine, a bifunctional reagent that allows for the creation of novel bis-purine compounds. Such molecules, containing two purine moieties linked by an ethyl bridge, are of significant interest for their potential to interact with multiple biological targets or to exhibit enhanced binding affinity.[4] The following protocols and data are provided as a guide for researchers in the synthesis and application of these complex heterocyclic structures.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative quantitative data for the N9-alkylation of various purines with alkyl halides under standard conditions. The precise yield and reaction time for the alkylation using this compound may vary depending on the specific purine substrate used.

Purine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Chloropurine1-BromopropaneK₂CO₃DMFRT12-1670-85[5]
AdenineBenzyl BromideK₂CO₃DMF1004~60-70[6]
2,6-Dichloropurineα,α'-Dichloro-m-xyleneK₂CO₃DMFRT2468[4]
TheophyllineBenzyl ChlorideK₂CO₃/KIDMF806>90[5]

Experimental Protocols

Protocol 1: N9-Alkylation of a Purine using this compound

This protocol details the general procedure for the regioselective N9-alkylation of a purine nucleobase with this compound. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[7]

Materials:

  • Purine substrate (e.g., adenine, guanine, 6-chloropurine)

  • This compound (CAS 68217-74-3)[7]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the purine substrate (1.0 equivalent) and anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80°C. The progress of the reaction should be monitored by TLC. Direct alkylation of purines typically results in a mixture of N9 and N7 isomers, with the N9 isomer being the major product in polar aprotic solvents like DMF.[8][9]

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and wash the solid with DMF.

  • Purification: Remove the DMF from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N9-alkylated bis-purine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualizations

Reaction Scheme and Workflow

N9_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents Purine Purine Substrate ReactionVessel Reaction at RT - 80°C Purine->ReactionVessel AlkylatingAgent This compound AlkylatingAgent->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Solvent Anhydrous DMF (Solvent) Solvent->ReactionVessel Workup Filtration & Solvent Evaporation ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product N9-Alkylated Bis-Purine Product Purification->Product

Caption: General workflow for the N9-alkylation of a purine.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine Purine and K₂CO₃ in dry DMF under N₂ start->setup add_reagent Add 9-(2-Bromoethyl)- 9H-purin-6-amine setup->add_reagent react Heat and Stir (RT - 80°C) Monitor by TLC add_reagent->react workup Cool, Filter, and Evaporate Solvent react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Signaling Pathway: Mechanism of Action

N9-substituted purines are frequently designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Aberrant CDK activity is a hallmark of many cancers. The purine scaffold mimics the adenine of ATP, competing for the binding site on the kinase.

Kinase_Inhibition_Pathway cluster_binding_site CDK Active Site cluster_cellular_processes Cellular Processes ATP ATP CDK CDK ATP->CDK Binds Inhibitor N9-Substituted Purine (e.g., Bis-Purine Compound) Inhibitor->CDK Competitively Binds Phosphorylation Substrate Phosphorylation CDK->Phosphorylation Catalyzes Apoptosis Apoptosis CDK->Apoptosis Inhibition Leads To CellCycle Cell Cycle Progression Phosphorylation->CellCycle

Caption: Competitive inhibition of CDKs by N9-substituted purines.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 9-(2-Bromoethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Purine analogs have emerged as a privileged scaffold in the design of kinase inhibitors due to their structural resemblance to the endogenous ATP ligand.[1] This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors using 9-(2-Bromoethyl)-9H-purin-6-amine as a versatile starting material.

The strategy involves the nucleophilic substitution of the bromo group on the ethyl side chain of this compound with a variety of primary and secondary amines. This approach allows for the rapid generation of a diverse set of molecules with the potential to exhibit inhibitory activity against various kinases. The synthesized compounds can then be screened against a panel of kinases to identify lead compounds for further optimization.

General Synthetic Scheme

The core synthetic strategy is based on the reaction of this compound with a diverse library of amines to generate the corresponding N-substituted aminoethyl purine derivatives.

  • Diagram of the general synthetic scheme:

G start This compound product 9-(2-(N,N-disubstituted-amino)ethyl)-9H-purin-6-amine (Potential Kinase Inhibitor Library) start->product Nucleophilic Substitution reagents Amine (R1R2NH) Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or CH3CN) reagents->product screening Kinase Inhibition Assays product->screening

Caption: General synthetic route for the preparation of a kinase inhibitor library.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 9-(2-(Amino)ethyl)-9H-purin-6-amine Derivatives

This protocol describes a general method for the reaction of this compound with a representative amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine derivatives)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF or CH₃CN (10 mL) is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol) or triethylamine (2.0 mmol).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the desired product.

  • The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Kinase Inhibition Assay (General)

The synthesized compounds should be screened for their ability to inhibit the activity of a panel of protein kinases. A common method for this is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, its substrate, and the kinase buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (usually 30-37 °C) for a predetermined amount of time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (e.g., ADP or remaining ATP) is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The inhibitory activities of the synthesized compounds against a panel of kinases should be summarized in a table for easy comparison. The data should be presented as IC₅₀ values (the half maximal inhibitory concentration).

Table 1: Representative Kinase Inhibition Data for Hypothetical Purine Derivatives

Compound IDKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
PD-001 HPhenyl50>1000250
PD-002 H4-Fluorophenyl25>1000150
PD-003 H3-Chlorophenyl30>1000180
PD-004 -(Morpholin-4-yl)500200>1000
PD-005 -(Piperidin-1-yl)450180>1000
PD-006 HCyclohexyl>1000800>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will need to be determined experimentally.

Signaling Pathways and Experimental Workflow

Targeted Signaling Pathways

Purine-based inhibitors have been shown to target a variety of kinase signaling pathways implicated in cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which includes kinases such as EGFR, VEGFR, and PDGFR. Inhibition of these kinases can block downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

  • Diagram of a simplified RTK signaling pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->RTK Inhibitor Purine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the kinase inhibitor library is outlined below.

  • Diagram of the experimental workflow:

G start Start: Design of Amine Library synthesis Synthesis of Purine Derivatives (Protocol 1) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Kinase Screening (Protocol 2) purification->screening hit_id Hit Identification (IC50 Determination) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vitro In Vitro Cellular Assays (e.g., Proliferation, Apoptosis) lead_opt->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for the discovery of kinase inhibitors.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors derived from this compound. By systematically applying these methods, researchers can efficiently generate and screen a library of novel compounds, identify promising hits, and advance the development of new therapeutic agents for the treatment of diseases driven by aberrant kinase signaling. The versatility of the purine scaffold, combined with the straightforward synthetic approach, makes this an attractive strategy for academic and industrial drug discovery programs.

References

Application Notes and Protocols for Labeling Oligonucleotides with 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides are short nucleic acid polymers that have a wide range of applications in research, diagnostics, and therapeutics.[1] The site-specific labeling of oligonucleotides with functional molecules, such as purine analogs, can provide valuable tools for studying nucleic acid structure, function, and interactions with other biomolecules.[2] 9-(2-Bromoethyl)-9h-purin-6-amine is a reactive adenine analog that can be covalently attached to oligonucleotides. The adenine moiety is a fundamental component of nucleic acids and is involved in numerous biological processes, making its analogs useful as probes in biochemical and medicinal chemistry research.

This document provides a detailed, step-by-step guide for the labeling of oligonucleotides with this compound. The strategy involves the synthesis of a thiol-modified oligonucleotide, followed by the reaction of the thiol group with the bromoethyl moiety of the purine derivative to form a stable thioether linkage.

Labeling Strategy Overview

The covalent attachment of this compound to an oligonucleotide is achieved through a two-step process:

  • Synthesis of a Thiol-Modified Oligonucleotide: A thiol group is introduced at a specific position (e.g., 5'-end, 3'-end, or internally) of the oligonucleotide during solid-phase synthesis using a commercially available thiol-modifier phosphoramidite. The thiol group is initially protected and is deprotected in the final step of the synthesis.

  • Conjugation Reaction: The deprotected thiol-modified oligonucleotide is then reacted with this compound. The nucleophilic thiol group attacks the electrophilic carbon of the bromoethyl group, resulting in the formation of a stable thioether bond and the desired labeled oligonucleotide.

G cluster_0 Step 1: Synthesis of Thiol-Modified Oligonucleotide cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification and Analysis SolidPhase Solid-Phase Oligonucleotide Synthesis ThiolModifier Incorporate Thiol-Modifier Phosphoramidite SolidPhase->ThiolModifier Deprotection Cleavage and Deprotection ThiolModifier->Deprotection ThiolOligo Thiol-Modified Oligonucleotide Deprotection->ThiolOligo Reaction Conjugation Reaction (Thiol-Bromo Coupling) ThiolOligo->Reaction Purine This compound Purine->Reaction LabeledOligo Labeled Oligonucleotide Reaction->LabeledOligo Purification HPLC Purification LabeledOligo->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Figure 1. Experimental workflow for labeling oligonucleotides.

Experimental Protocols

Materials and Reagents
ReagentSupplierNotes
Thiol-Modifier Phosphoramiditee.g., Glen ResearchFor introduction of the thiol group during synthesis.
Standard Oligonucleotide Synthesis ReagentsVariousAcetonitrile, deblocking solution, capping reagents, oxidizer, etc.
This compounde.g., Sigma-Aldrich
Dithiothreitol (DTT) or TCEP-HClVariousFor reduction of the disulfide bond to a free thiol.
Sodium Phosphate Buffer (pH 8.0)Prepare in-houseReaction buffer for conjugation.
HPLC Grade Acetonitrile and WaterVariousFor purification.
Triethylammonium Acetate (TEAA) BufferPrepare in-houseMobile phase for HPLC.
Nuclease-free WaterVariousFor dissolving oligonucleotides.
Protocol 1: Synthesis and Deprotection of Thiol-Modified Oligonucleotide

This protocol describes the synthesis of a 5'-thiol-modified oligonucleotide.

  • Solid-Phase Synthesis:

    • Synthesize the desired oligonucleotide sequence on a standard DNA/RNA synthesizer.

    • In the final coupling cycle, use a thiol-modifier phosphoramidite (e.g., Thiol-Modifier C6 S-S) to introduce the protected thiol group at the 5'-end.

    • Perform the synthesis with the final DMT group either on or off, depending on the chosen purification strategy.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove the base protecting groups using standard ammonium hydroxide treatment.

    • To reduce the disulfide bond of the thiol modifier to a free thiol, add Dithiothreitol (DTT) to the ammonium hydroxide solution to a final concentration of 0.05 M.

    • Incubate at 55°C for 16 hours.

  • Initial Purification:

    • After deprotection, desalt the crude thiol-modified oligonucleotide using a desalting column (e.g., NAP-10) to remove small molecules.

Protocol 2: Labeling of Thiol-Modified Oligonucleotide
  • Preparation of Thiol-Modified Oligonucleotide:

    • Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

    • To ensure the thiol group is fully reduced, treat the oligonucleotide solution with a 10-fold molar excess of TCEP-HCl. Incubate at room temperature for 1 hour.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • 50 µL of 1 mM thiol-modified oligonucleotide

      • 50 µL of 200 mM Sodium Phosphate Buffer (pH 8.0)

      • 10 µL of 10 mM this compound solution (2-fold molar excess)

    • Vortex briefly and incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

Protocol 3: Purification of the Labeled Oligonucleotide

Purification of the labeled oligonucleotide is crucial to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • A C18 reversed-phase column is recommended for oligonucleotide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Mobile Phase B: 100% Acetonitrile

  • Purification Procedure:

    • Dilute the reaction mixture with Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

    • Monitor the elution profile at 260 nm. The labeled oligonucleotide is expected to have a longer retention time than the unlabeled thiol-modified oligonucleotide due to the increased hydrophobicity of the purine label.

    • Collect the fractions corresponding to the major product peak.

  • Desalting:

    • Desalt the collected fractions using a desalting column to remove the HPLC buffer salts.

    • Lyophilize the purified, labeled oligonucleotide.

Characterization and Data Presentation

Mass Spectrometry

The successful labeling of the oligonucleotide can be confirmed by mass spectrometry. Electrospray ionization (ESI) mass spectrometry is well-suited for oligonucleotide analysis.

SampleExpected Molecular Weight (Da)
Thiol-Modified OligonucleotideCalculated based on the oligonucleotide sequence and the mass of the thiol modifier.
Labeled OligonucleotideExpected MW of Thiol-Oligo + MW of this compound - MW of HBr (MW of C7H7N5 = 161.17 Da)

Note: The exact mass will depend on the specific thiol modifier used and the oligonucleotide sequence.

HPLC Analysis for Labeling Efficiency

The efficiency of the labeling reaction can be estimated by comparing the peak areas of the starting material (thiol-modified oligonucleotide) and the product (labeled oligonucleotide) in the HPLC chromatogram of the crude reaction mixture.

Labeling Efficiency (%) = [Area of Labeled Oligo Peak / (Area of Labeled Oligo Peak + Area of Unlabeled Oligo Peak)] x 100

Application Notes

Oligonucleotides labeled with adenine analogs like this compound can be utilized in various research applications:

  • Probing Nucleic Acid-Protein Interactions: The adenine analog can serve as a probe to study the binding and recognition of proteins that interact with adenine-containing sequences in DNA or RNA.

  • Structural Studies of Nucleic Acids: Incorporation of this modified purine can be used to investigate the structural perturbations in DNA or RNA duplexes and higher-order structures.[2]

  • Development of Therapeutic Agents: Adenine analogs are explored in medicinal chemistry for the development of antiviral and anticancer agents.[2] Labeled oligonucleotides can be used to study the cellular uptake and mechanism of action of such compounds.

  • Enzyme-Substrate Interaction Studies: For enzymes that recognize or process adenine-containing substrates (e.g., kinases, polymerases), the labeled oligonucleotide can be used to study enzyme kinetics and binding.

Logical Relationships and Signaling Pathways

While this labeling protocol does not directly involve a signaling pathway, the resulting labeled oligonucleotide can be used to investigate such pathways. For instance, if the oligonucleotide is an antisense oligonucleotide targeting a specific mRNA, the adenine analog label could be used to track its delivery and interaction with the cellular machinery involved in gene silencing.

G cluster_0 Cellular Uptake and Action LabeledASO Labeled Antisense Oligonucleotide CellMembrane Cell Membrane LabeledASO->CellMembrane RISC RISC Complex LabeledASO->RISC Cytoplasm Cytoplasm CellMembrane->Cytoplasm TargetmRNA Target mRNA Cytoplasm->TargetmRNA Translation Translation Inhibition TargetmRNA->Translation leads to RISC->TargetmRNA Degradation mRNA Degradation RISC->Degradation induces

Figure 2. Potential application in studying antisense mechanisms.

References

Application Notes and Protocols: 9-(2-Bromoethyl)-9H-purin-6-amine as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and quantitative data for the synthesis and application of fluorescent molecular probes derived from the versatile precursor, 9-(2-Bromoethyl)-9H-purin-6-amine. The information herein is intended to guide researchers in utilizing these powerful tools for cellular imaging and biosensing.

Introduction to this compound in Fluorescent Probe Development

This compound is a valuable building block in the synthesis of fluorescent probes. Its purine core, adenine, is a fundamental component of nucleic acids, making it an excellent recognition element for DNA and RNA. The bromoethyl group at the N9 position provides a reactive handle for the straightforward attachment of various fluorophores, allowing for the rational design of probes with tailored photophysical properties and specific biological targets.

This document details the synthesis, characterization, and application of two distinct fluorescent probes derived from this precursor:

  • AC-MitoNP: An adenine-coumarin conjugate designed for the fluorescent imaging of mitochondrial nucleic acids.

  • AD-CuP: An adenine-dansyl conjugate developed as a selective fluorescent probe for the detection of copper ions (Cu²+).

Application Note 1: AC-MitoNP for Imaging Mitochondrial Nucleic Acids

Overview

AC-MitoNP is a novel fluorescent probe synthesized by coupling an adenine moiety with a coumarin fluorophore. This design leverages the inherent affinity of adenine for nucleic acids, resulting in a significant fluorescence enhancement upon binding to mitochondrial DNA (mtDNA) and RNA (mtRNA). This "light-up" response enables the specific visualization of nucleic acids within the mitochondria of living cells.

Signaling Pathway and Mechanism

The fluorescence of the coumarin fluorophore in the unbound AC-MitoNP is partially quenched. Upon intercalation or binding to the nucleic acid duplexes in mitochondria, the probe's conformation becomes more rigid, and it is shielded from the aqueous environment. This restriction of intramolecular rotation and protection from solvent-induced quenching leads to a significant increase in its fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.

DOT source for the signaling pathway of AC-MitoNP

AC_MitoNP_Pathway cluster_cellular Cellular Compartment AC_MitoNP_free AC-MitoNP (Low Fluorescence) AC_MitoNP_bound AC-MitoNP-Nucleic Acid Complex (High Fluorescence) AC_MitoNP_free->AC_MitoNP_bound Binding to Nucleic Acids Mitochondria Mitochondria AC_MitoNP_free->Mitochondria Cellular Uptake Nucleic_Acids mtDNA / mtRNA Nucleic_Acids->AC_MitoNP_bound Intercalation/ Binding

AC_MitoNP_Pathway cluster_cellular Cellular Compartment AC_MitoNP_free AC-MitoNP (Low Fluorescence) AC_MitoNP_bound AC-MitoNP-Nucleic Acid Complex (High Fluorescence) AC_MitoNP_free->AC_MitoNP_bound Binding to Nucleic Acids Mitochondria Mitochondria AC_MitoNP_free->Mitochondria Cellular Uptake Nucleic_Acids mtDNA / mtRNA Nucleic_Acids->AC_MitoNP_bound Intercalation/ Binding

Caption: Signaling pathway of the AC-MitoNP probe.

Quantitative Data

The photophysical properties of AC-MitoNP in the absence and presence of DNA and RNA are summarized below.

PropertyAC-MitoNP (Free)AC-MitoNP + DNAAC-MitoNP + RNA
Excitation Wavelength (λex)~460 nm~460 nm~460 nm
Emission Wavelength (λem)~495 nm~495 nm~487 nm
Quantum Yield (Φ)2.5%11.7%22.5%
Fluorescence Enhancement-5.68-fold9.73-fold
Experimental Protocols

A detailed synthetic protocol for AC-MitoNP is provided below, starting from this compound.

DOT source for the synthesis workflow of AC-MitoNP

Synthesis_AC_MitoNP Start This compound Intermediate 9-(2-Azidoethyl)-9H-purin-6-amine Start->Intermediate NaN3, DMF Product AC-MitoNP Intermediate->Product Coupling Reaction (e.g., Click Chemistry or other ligation) Reactant 7-Hydroxycoumarin Reactant->Product

Synthesis_AC_MitoNP Start This compound Intermediate 9-(2-Azidoethyl)-9H-purin-6-amine Start->Intermediate NaN3, DMF Product AC-MitoNP Intermediate->Product Coupling Reaction (e.g., Click Chemistry or other ligation) Reactant 7-Hydroxycoumarin Reactant->Product

Caption: Synthetic workflow for AC-MitoNP.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • 7-Hydroxycoumarin (or a suitable derivative for coupling)

  • Dimethylformamide (DMF)

  • Appropriate catalysts and reagents for the chosen coupling reaction (e.g., copper(I) for click chemistry)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of 9-(2-Azidoethyl)-9H-purin-6-amine (Intermediate):

    • Dissolve this compound in DMF.

    • Add an excess of sodium azide to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to obtain 9-(2-azidoethyl)-9H-purin-6-amine.

  • Synthesis of AC-MitoNP:

    • The azido-functionalized adenine intermediate is then coupled with a coumarin derivative. The exact reaction will depend on the functional groups present on the coumarin. A common strategy is the copper-catalyzed azide-alkyne cycloaddition (click chemistry), which would require an alkyne-modified coumarin.

    • Dissolve the adenine-azide intermediate and the alkyne-modified coumarin in a suitable solvent mixture (e.g., t-BuOH/H₂O).

    • Add a copper(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the final product, AC-MitoNP, by column chromatography.

Materials:

  • AC-MitoNP stock solution (1 mM in DMSO)

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets (e.g., excitation at 405 nm or 488 nm, emission collected at 470-550 nm)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of AC-MitoNP by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the AC-MitoNP working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Imaging:

    • After incubation, remove the probe-containing medium and wash the cells twice with PBS.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a confocal microscope. Use a 405 nm or 488 nm laser for excitation and collect the emission between 470 nm and 550 nm.

  • Co-staining (Optional):

    • To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos). Follow the manufacturer's protocol for the co-stain.

Application Note 2: AD-CuP for Selective Detection of Copper Ions (Cu²⁺)

Overview

AD-CuP is a fluorescent chemosensor designed for the selective detection of Cu²⁺ ions. It is synthesized by conjugating adenine with a dansyl fluorophore. The adenine moiety acts as a recognition site for Cu²⁺, and the dansyl group serves as the fluorescent reporter.

Signaling Pathway and Mechanism

The fluorescence of the dansyl group in AD-CuP is quenched upon the chelation of Cu²⁺ by the adenine and the adjacent ethylamine linker. This quenching is likely due to a photoinduced electron transfer (PET) process from the excited dansyl fluorophore to the complexed metal ion. This "turn-off" response allows for the quantitative detection of Cu²⁺.

DOT source for the signaling pathway of AD-CuP

AD_CuP_Pathway AD_CuP_free AD-CuP (Fluorescent) AD_CuP_bound AD-CuP-Cu²⁺ Complex (Non-Fluorescent) AD_CuP_free->AD_CuP_bound Chelation Cu2_ion Cu²⁺ Cu2_ion->AD_CuP_bound

AD_CuP_Pathway AD_CuP_free AD-CuP (Fluorescent) AD_CuP_bound AD-CuP-Cu²⁺ Complex (Non-Fluorescent) AD_CuP_free->AD_CuP_bound Chelation Cu2_ion Cu²⁺ Cu2_ion->AD_CuP_bound

Caption: Sensing mechanism of the AD-CuP probe for Cu²⁺.

Quantitative Data
PropertyAD-CuP (Free)AD-CuP + Cu²⁺
Excitation Wavelength (λex)~340 nm~340 nm
Emission Wavelength (λem)~530 nmQuenched
SelectivityHigh for Cu²⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺)

Experimental Protocols
DOT source for the synthesis workflow of AD-CuP

Synthesis_AD_CuP Start This compound Intermediate 9-(2-Aminoethyl)-9H-purin-6-amine Start->Intermediate NH3 (aq) Product AD-CuP Intermediate->Product Et3N, CH2Cl2 Reactant Dansyl Chloride Reactant->Product

Synthesis_AD_CuP Start This compound Intermediate 9-(2-Aminoethyl)-9H-purin-6-amine Start->Intermediate NH3 (aq) Product AD-CuP Intermediate->Product Et3N, CH2Cl2 Reactant Dansyl Chloride Reactant->Product

Caption: Synthetic workflow for AD-CuP.

Materials:

  • This compound

  • Aqueous ammonia (NH₃)

  • Dansyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Synthesis of 9-(2-Aminoethyl)-9H-purin-6-amine (Intermediate):

    • Treat a solution of this compound with an excess of aqueous ammonia.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude amino-intermediate.

  • Synthesis of AD-CuP:

    • Dissolve the crude 9-(2-aminoethyl)-9H-purin-6-amine in dichloromethane.

    • Add triethylamine to the solution.

    • Slowly add a solution of dansyl chloride in dichloromethane.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product, AD-CuP, by column chromatography.

Materials:

  • AD-CuP stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Copper(II) chloride (CuCl₂) stock solution (10 mM in water)

  • Stock solutions of other metal chlorides for selectivity studies

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of AD-CuP (e.g., 10 µM) in HEPES buffer.

    • Prepare a series of CuCl₂ solutions of varying concentrations by diluting the stock solution in HEPES buffer.

  • Fluorescence Measurement:

    • To a cuvette containing the AD-CuP working solution, add aliquots of the CuCl₂ solutions.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum (e.g., from 400 nm to 650 nm) with an excitation wavelength of 340 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~530 nm) as a function of the Cu²⁺ concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

  • Selectivity Test:

    • Repeat the fluorescence measurement procedure with solutions of other metal ions at concentrations significantly higher than that of Cu²⁺ to assess the selectivity of the probe.

Application Notes and Protocols for Solid-Phase Synthesis of Purine Derivatives Using 9-(2-Bromoethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of purine derivatives, starting with the immobilization of 9-(2-Bromoethyl)-9H-purin-6-amine on a solid support. This method allows for the systematic modification of the purine scaffold at various positions, facilitating the generation of novel compounds for screening in drug discovery programs, particularly those targeting purinergic signaling pathways.

Introduction

Purine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1] Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of libraries of such compounds.[2][3] This protocol details a strategy for the solid-phase synthesis of N9-substituted purine derivatives, utilizing this compound as a key building block for attachment to an amine-functionalized resin. Subsequent modifications at the C6 and C2 positions of the purine ring allow for the creation of a library of analogs with diverse functionalities.

Experimental Workflow

The overall workflow for the solid-phase synthesis of purine derivatives is depicted below. The process begins with the immobilization of the starting material onto a solid support, followed by a series of diversification steps, and finally, cleavage of the desired products from the resin.

G cluster_0 Resin Preparation cluster_1 Immobilization cluster_2 Diversification cluster_3 Cleavage & Purification resin Amine-Functionalized Resin swelling Resin Swelling resin->swelling immobilization Immobilization Reaction swelling->immobilization start_mat This compound start_mat->immobilization c6_modification C6-Position Modification immobilization->c6_modification c2_modification C2-Position Modification c6_modification->c2_modification cleavage Cleavage from Resin c2_modification->cleavage purification Purification cleavage->purification final_product final_product purification->final_product Final Purine Derivatives

Caption: Experimental workflow for the solid-phase synthesis of purine derivatives.

Experimental Protocols

Materials and Reagents:

  • Amine-functionalized Merrifield resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Various amines, boronic acids, and other reagents for diversification

  • Palladium catalysts (for cross-coupling reactions)

  • Standard solid-phase synthesis vessel

  • Shaker or vortex mixer

Protocol 1: Immobilization of this compound

  • Resin Swelling: Swell the amine-functionalized Merrifield resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Reaction Setup: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL). Add a solution of this compound (2.0 mmol, 2 eq) and DIPEA (4.0 mmol, 4 eq) in DMF (10 mL) to the swollen resin.

  • Reaction: Agitate the mixture at 50°C for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Diversification of the Immobilized Purine

A. C6-Position Modification (Example: Amination)

  • Reaction Setup: To the resin-bound purine from Protocol 1, add a solution of the desired amine (5.0 mmol, 5 eq) in DMF (10 mL).

  • Reaction: Agitate the mixture at 80°C for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

B. C2-Position Modification (Example: Suzuki Coupling)

Note: This step would typically be performed on a purine scaffold with a leaving group at the C2 position. For this protocol, we assume a preceding step to introduce a halogen at C2 if desired.

  • Reaction Setup: To the resin-bound purine, add the desired boronic acid (3.0 mmol, 3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol, 0.1 eq), and a base (e.g., K₂CO₃, 6.0 mmol, 6 eq) in a mixture of DMF and water (4:1, 10 mL).

  • Reaction: Agitate the mixture at 90°C for 16 hours under an inert atmosphere.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 3: Cleavage of the Final Product from the Resin

  • Resin Preparation: Wash the final, diversified resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Cleavage: Suspend the resin in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin).[4]

  • Reaction: Gently agitate the mixture at room temperature for 2 hours.

  • Product Isolation: Filter the resin and wash it with fresh TFA. Combine the filtrates and concentrate under reduced pressure.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation and purify by reverse-phase HPLC.

Data Presentation

StepReactionReagents and ConditionsExpected Yield (%)Expected Purity (%)
1ImmobilizationThis compound, DIPEA, DMF, 50°C, 24h70-85>90 (on-resin)
2aC6-AminationAmine, DMF, 80°C, 12h60-90>85 (on-resin)
2bC2-Suzuki CouplingBoronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 16h50-80>80 (on-resin)
3Cleavage95% TFA, 2.5% H₂O, 2.5% TIS, rt, 2h>90>95 (after HPLC)

Note: Expected yields and purities are based on analogous solid-phase syntheses reported in the literature and may vary depending on the specific substrates and reaction conditions used.

Application in Targeting Purinergic Signaling

Purine derivatives are well-known modulators of purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes.[5] These pathways are mediated by purinergic receptors, classified as P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors.[6][7] The synthesized purine derivatives can be screened for their agonist or antagonist activity at these receptors, potentially leading to new therapeutic agents for inflammation, pain, cancer, and cardiovascular diseases.

G cluster_0 P1 Receptors (Adenosine) cluster_1 P2 Receptors (ATP/ADP) cluster_2 G-Proteins cluster_3 Effector Enzymes cluster_4 Second Messengers A1 A1 Gi Gi A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi P2X P2X (Ion Channels) Ca2 Ca²⁺ P2X->Ca2 Influx P2Y P2Y (GPCRs) P2Y->Gi Gq Gq P2Y->Gq AC Adenylyl Cyclase Gi->AC - Gs->AC + PLC Phospholipase C Gq->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Ca2

Caption: Simplified purinergic signaling pathway.

This diagram illustrates how different purinergic receptors, upon activation by their respective ligands (adenosine or ATP/ADP), couple to various G-proteins to modulate the activity of downstream effector enzymes like adenylyl cyclase and phospholipase C. This, in turn, alters the levels of intracellular second messengers such as cAMP, IP₃, DAG, and Ca²⁺, leading to a cellular response. The library of purine derivatives synthesized using the described solid-phase protocol can be used to probe these complex signaling networks and identify novel therapeutic leads.

References

Application Notes and Protocols: Coupling of 9-(2-Bromoethyl)-9H-purin-6-amine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Bromoethyl)-9H-purin-6-amine, also known as 9-(2-bromoethyl)adenine, is a key intermediate in the synthesis of a wide range of biologically active purine derivatives. The presence of a reactive bromoethyl group at the N9 position allows for facile nucleophilic substitution reactions with various primary and secondary amines. This reaction is a cornerstone for the development of novel compounds with potential therapeutic applications, including kinase inhibitors, antiviral agents, and probes for biochemical assays.[1] This document provides detailed application notes and experimental protocols for the successful coupling of this compound with a variety of amines.

Reaction Principle

The coupling reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction is typically facilitated by a base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent, base, temperature, and reaction time are critical parameters that influence the reaction efficiency and yield.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and corresponding yields for the coupling of a related chloro-purine derivative, 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine, with various substituted piperazines. These conditions can serve as a starting point for optimizing the reaction with this compound, which is expected to have similar or higher reactivity.

Amine (Piperazine Derivative)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
1-PhenylpiperazineEtOHEt3NReflux695[2]
1-(p-Tolyl)piperazineEtOHEt3NReflux694[2]
1-(4-(Trifluoromethyl)phenyl)piperazineEtOHEt3NReflux694[2]
1-(4-Methoxyphenyl)piperazineEtOHEt3NReflux691[2]
1-(4-Fluorophenyl)piperazineEtOHEt3NReflux692[2]

Experimental Protocols

General Protocol for the Coupling of this compound with Amines

This protocol is a generalized procedure based on the successful synthesis of related substituted purine derivatives and can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine of interest (e.g., piperidine, morpholine, aniline, benzylamine)

  • Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)

  • Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane)

Procedure:

  • To a solution of the desired amine (1.2 equivalents) in the chosen anhydrous solvent (e.g., ethanol), add the base (2.0 equivalents, e.g., triethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (or a specific temperature as optimized) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the salt byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted-9-(2-aminoethyl)-9H-purin-6-amine derivative.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction.

experimental_workflow reagents Reactants: - this compound - Amine - Base - Solvent reaction Reaction Setup: - Stirring - Heating (Reflux) reagents->reaction 1. Mix monitoring Reaction Monitoring: - TLC reaction->monitoring 2. Monitor workup Work-up: - Solvent Removal - Extraction - Drying monitoring->workup 3. Quench & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product Final Product: - N-Substituted Derivative purification->product 5. Isolate

Caption: General workflow for the synthesis of N-substituted-9-(2-aminoethyl)-9H-purin-6-amine derivatives.

Logical Relationship of Reaction Components

This diagram shows the relationship between the key components and conditions of the coupling reaction.

reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions Purine 9-(2-Bromoethyl)- 9H-purin-6-amine Product N-Substituted 9-(2-aminoethyl)adenine Purine->Product Electrophile Amine Primary or Secondary Amine Amine->Product Nucleophile Solvent Solvent (e.g., EtOH, DMF) Solvent->Product Base Base (e.g., Et3N, K2CO3) Base->Product Temperature Temperature (e.g., Reflux) Temperature->Product

Caption: Key components and conditions influencing the coupling reaction.

References

Application Notes and Protocols: Preparation of 9-(2-Bromoethyl)-9H-purin-6-amine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 9-(2-bromoethyl)-9H-purin-6-amine and its analogs, crucial intermediates for the development of novel therapeutics. The structure-activity relationship (SAR) data presented herein offers valuable insights for designing potent and selective ligands, particularly for adenosine receptors.

Introduction

9-substituted purine analogs represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of a bromoethyl group at the N9 position of adenine provides a versatile chemical handle for further structural modifications, enabling extensive SAR studies. These analogs have shown potential as antagonists for adenosine receptors, which are implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission. This document outlines the synthetic route to these key intermediates and summarizes their biological activities to guide further drug discovery efforts.

Data Presentation

The following table summarizes the binding affinities (Ki) of a series of 9-alkyladenine derivatives at different human adenosine receptor subtypes. This data is essential for understanding the structure-activity relationships and for the rational design of selective antagonists.

Table 1: Binding Affinity (Ki, µM) of 9-Alkyladenine Analogs at Human Adenosine Receptors [1][2]

CompoundR (at N9)R' (at C8)A1 Ki (µM)A2A Ki (µM)A3 Ki (µM)A2B Ki (µM)
1 -CH2CH3-H>10>10>10>10
2 -CH2CH3-Br1.20.0522.50.84
3 -CH2CH2CH3-H>10>10>10>10
4 -CH2CH3-I1.50.062.01.0
5 -CH2CH3-Hexynyl>101.20.62>10

Experimental Protocols

Protocol 1: Synthesis of 9-(2-Hydroxyethyl)-9H-purin-6-amine

This protocol describes the N9-alkylation of adenine with 2-bromoethanol to yield the hydroxyethyl intermediate.

Materials:

  • Adenine

  • 2-Bromoethanol

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of adenine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 9-(2-hydroxyethyl)-9H-purin-6-amine as a white solid.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the hydroxyethyl intermediate to the desired bromoethyl product.

Materials:

  • 9-(2-Hydroxyethyl)-9H-purin-6-amine

  • Phosphorus tribromide (PBr3)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 9-(2-hydroxyethyl)-9H-purin-6-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the synthesized compounds.

experimental_workflow cluster_synthesis Synthesis of this compound Analogs cluster_sar Structure-Activity Relationship (SAR) Studies adenine Adenine intermediate 9-(2-Hydroxyethyl)-9H-purin-6-amine adenine->intermediate Alkylation (2-Bromoethanol, K2CO3, DMF) product This compound intermediate->product Bromination (PBr3, DCM) analogs Diverse Analogs product->analogs Nucleophilic Substitution screening Biological Screening (e.g., Radioligand Binding Assays) analogs->screening data_analysis Data Analysis (Ki determination) screening->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation

Synthetic and SAR Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 9-Substituted Purine Analog (Antagonist) receptor Adenosine A2A Receptor (GPCR) ligand->receptor Binding g_protein Gs Protein receptor->g_protein Blocks Activation ac Adenylyl Cyclase g_protein->ac No Activation atp ATP camp cAMP atp->camp Blocked pka Protein Kinase A (PKA) camp->pka Not Activated cellular_response Inhibition of Downstream Cellular Response pka->cellular_response

Adenosine A2A Receptor Signaling Pathway

References

Application Notes and Protocols for the Use of 9-(2-Bromoethyl)-9H-purin-6-amine in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-(2-bromoethyl)-9H-purin-6-amine as a versatile precursor for bioconjugation via click chemistry. The protocols detail the conversion of the bromo- a derivative to a "clickable" azido- derivative, followed by its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Introduction

This compound is a valuable building block for the synthesis of modified purine analogs with applications in antiviral and anticancer research. Its bromoethyl group serves as a convenient handle for introducing functionalities that enable specific and efficient conjugation to other molecules. Click chemistry, a class of biocompatible and highly efficient reactions, provides a powerful tool for this purpose. By converting the bromoethyl group to an azide, this compound is transformed into a versatile substrate for click chemistry, allowing for its conjugation to a wide range of alkyne-containing molecules such as proteins, nucleic acids, and small molecule probes.

Part 1: Synthesis of 9-(2-azidoethyl)-9H-purin-6-amine

To enable the use of this compound in click chemistry, the bromo group is first converted to an azide. This is typically achieved through a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Azidation of this compound
  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

    • Add sodium azide (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 9-(2-azidoethyl)-9H-purin-6-amine can be purified by column chromatography on silica gel if necessary.

Data Presentation: Synthesis of 9-(2-azidoethyl)-9H-purin-6-amine
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentSodium Azide (NaN₃)[1]
SolventDMF or DMSO[1]
TemperatureRoom Temperature to 60 °C[1]
Reaction Time2 - 4 hours[1]
Typical Yield> 90%[1]

Experimental Workflow: Synthesis of 9-(2-azidoethyl)-9H-purin-6-amine

G cluster_0 Synthesis of 9-(2-azidoethyl)-9H-purin-6-amine start Dissolve this compound in DMF/DMSO add_nan3 Add Sodium Azide (NaN3) start->add_nan3 react Stir at RT - 60°C (2-4 hours) add_nan3->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography (if necessary) dry->purify product 9-(2-azidoethyl)-9H-purin-6-amine purify->product

Workflow for the synthesis of the azido-purine derivative.

Part 2: Click Chemistry Reactions

The synthesized 9-(2-azidoethyl)-9H-purin-6-amine can now be used in click chemistry reactions to conjugate it with alkyne-containing molecules. Two of the most common click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and proceeds under mild conditions but requires a copper(I) catalyst, which can be cytotoxic.

  • Materials:

    • 9-(2-azidoethyl)-9H-purin-6-amine

    • Alkyne-containing molecule of interest

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional)

    • Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

    • Microcentrifuge tubes or reaction vials

  • Procedure:

    • In a reaction vial, dissolve 9-(2-azidoethyl)-9H-purin-6-amine (1.0 eq) and the alkyne-containing molecule (1.0 - 1.2 eq) in the chosen solvent system.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

    • To the reaction mixture, add sodium ascorbate (final concentration ~1-5 mM).

    • If using, add the copper-stabilizing ligand.

    • Add CuSO₄·5H₂O (final concentration ~0.1-1 mM).

    • Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC, LC-MS, or other appropriate analytical techniques.

    • The resulting triazole-linked conjugate can be purified using standard methods such as HPLC or column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where copper toxicity is a concern. It utilizes a strained cyclooctyne.

  • Materials:

    • 9-(2-azidoethyl)-9H-purin-6-amine

    • Strained alkyne (e.g., DBCO, BCN, DIFO) functionalized molecule

    • Biocompatible solvent (e.g., PBS, cell culture media, DMSO)

    • Reaction vials

  • Procedure:

    • Dissolve 9-(2-azidoethyl)-9H-purin-6-amine (1.0 eq) and the strained alkyne-functionalized molecule (1.0 - 1.5 eq) in the chosen solvent.

    • Incubate the reaction mixture at room temperature or 37 °C.

    • The reaction progress can be monitored over time (typically 1-12 hours) by an appropriate analytical method.

    • The product can be purified by methods suitable for the conjugated molecule, such as size-exclusion chromatography for proteins or HPLC for small molecules.

Data Presentation: Click Chemistry Reaction Parameters
ParameterCuAACSPAAC
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)
Catalyst Copper(I)None
Typical Solvents t-BuOH/H₂O, DMSO, DMFPBS, Cell Culture Media, DMSO
Temperature Room TemperatureRoom Temperature to 37 °C
Reaction Time 1 - 4 hours1 - 12 hours
Relative Rate FastModerate to Fast
Biocompatibility Lower (due to copper)High
Typical Yield > 90%> 85%

Experimental Workflow: Click Chemistry Conjugation

G cluster_1 Click Chemistry Conjugation cluster_cuaac CuAAC cluster_spaac SPAAC input 9-(2-azidoethyl)-9H-purin-6-amine + Alkyne-Molecule cuaac_react Add CuSO4/Ascorbate (optional ligand) in t-BuOH/H2O input->cuaac_react spaac_react Mix in Biocompatible Buffer (e.g., PBS) input->spaac_react cuaac_product Triazole Conjugate cuaac_react->cuaac_product spaac_product Triazole Conjugate spaac_react->spaac_product

General workflows for CuAAC and SPAAC reactions.

Part 3: Application in a Biological Context - Inhibition of Src Kinase Signaling

Purine analogs are well-known inhibitors of various kinases, including Src kinase, which is a key regulator of cell proliferation, survival, and migration. Dysregulation of the Src signaling pathway is implicated in cancer progression. A purine derivative, functionalized via click chemistry, can be used as a chemical probe to study the Src pathway or as a potential therapeutic agent. For instance, an alkyne-tagged fluorescent dye or a biotin handle could be "clicked" onto the azido-purine to visualize its localization or to perform pull-down assays to identify its binding partners.

Src Kinase Signaling Pathway and Potential Inhibition

The following diagram illustrates a simplified Src kinase signaling pathway and indicates where a purine-based inhibitor would act.

G cluster_2 Src Kinase Signaling Pathway receptor Growth Factor Receptor src Src Kinase receptor->src Activation downstream Downstream Signaling (e.g., Ras-ERK, PI3K-Akt) src->downstream Phosphorylation cellular_response Cell Proliferation, Survival, Migration downstream->cellular_response inhibitor Purine-Based Inhibitor (Functionalized via Click Chemistry) inhibitor->src Inhibition

Simplified Src kinase signaling pathway with inhibition point.

By using the protocols outlined in these application notes, researchers can synthesize novel purine-based probes and potential therapeutics. The versatility of click chemistry allows for the attachment of a wide array of functionalities, enabling diverse applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Monitoring Reactions with 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 9-(2-Bromoethyl)-9h-purin-6-amine, a key intermediate in the synthesis of various biologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for anti-cancer and anti-viral therapies. Its reactive bromoethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups to the purine scaffold. Effective monitoring of these reactions is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for monitoring the consumption of this compound and the formation of its derivatives.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify this compound and its reaction products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 50:50 Acetonitrile:Water

  • Syringe filters (0.22 µm)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of cold sample solvent (e.g., 1 mL) to stop the reaction.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions: A gradient elution is recommended to ensure good separation of the relatively polar starting material from potentially more non-polar products.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

Detection:

  • UV detection at 260 nm.

Data Analysis: The progress of the reaction can be monitored by observing the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time. Quantification can be achieved by creating a calibration curve with a standard of the starting material.

Logical Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B C Dilute and Filter B->C D Inject into HPLC C->D E Gradient Elution D->E F UV Detection (260 nm) E->F G Integrate Peak Areas F->G H Quantify Components G->H I Monitor Reaction Progress H->I

Caption: Workflow for HPLC-based reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity compared to HPLC with UV detection, making it ideal for monitoring reactions at low concentrations and for identifying unknown byproducts.

Experimental Protocol: LC-MS Analysis

Objective: To achieve sensitive quantification and identification of reaction components.

Instrumentation and Materials:

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or Q-TOF mass spectrometer)

  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Sample Solvent: 50:50 Methanol:Water

Sample Preparation: Follow the same procedure as for HPLC analysis, ensuring high-purity solvents are used.

Chromatographic and MS Conditions:

ParameterSetting
LC Gradient 5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan ModeFull Scan (for identification) and Multiple Reaction Monitoring (MRM) for quantification
Monitored m/zFor this compound: [M+H]+ ≈ 242.0/244.0 (due to bromine isotopes)

Data Analysis: Reaction progress is monitored by tracking the ion chromatograms of the reactant and expected products. The high resolution of the mass spectrometer can aid in the identification of impurities and byproducts by analyzing their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for in-situ reaction monitoring.

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To monitor the reaction in real-time and identify intermediates.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆) compatible with the reaction conditions

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Sample Preparation:

  • Prepare a solution of the starting materials in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

  • Acquire spectra at regular time intervals.

Key ¹H NMR Signals to Monitor for this compound (Estimated Chemical Shifts in DMSO-d₆):

ProtonsEstimated Chemical Shift (ppm)Multiplicity
H2 (purine)~8.1Singlet
H8 (purine)~8.2Singlet
NH₂~7.2Broad Singlet
N-CH₂~4.5Triplet
CH₂-Br~3.9Triplet

Data Analysis: The reaction progress can be followed by observing the disappearance of the triplet signals of the bromoethyl group and the appearance of new signals corresponding to the product. The relative integrals of the reactant and product peaks can be used to determine the conversion.

Reaction Monitoring Logic via NMR

NMR_Logic Start t=0 Observe Reactant Signals (e.g., -CH2-Br triplet at ~3.9 ppm) InProgress t > 0 Decrease in Reactant Signal Intensity Appearance of Product Signals Start->InProgress Reaction Progresses Endpoint t = endpoint Disappearance of Reactant Signals Stable Product Signal Intensity InProgress->Endpoint Reaction Completes

Caption: Logical progression of NMR spectral changes during the reaction.

Thin-Layer Chromatography (TLC)

TLC is a quick, simple, and inexpensive method for qualitative reaction monitoring.

Experimental Protocol: TLC Analysis

Objective: To rapidly assess the presence of starting material and products.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is Chloroform:Methanol (9:1 v/v).

  • Visualization: UV lamp (254 nm) and an iodine chamber.

Procedure:

  • Spot a small amount of the reaction mixture onto the TLC plate baseline.

  • Develop the plate in the TLC chamber with the chosen mobile phase.

  • Visualize the separated spots under a UV lamp. This compound and its derivatives are expected to be UV active.

  • Further visualize by placing the plate in an iodine chamber.

Data Analysis: The disappearance of the spot corresponding to the starting material and the appearance of a new spot(s) for the product(s) indicates the progress of the reaction. The relative polarity of the compounds can be inferred from their Rƒ values.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of a wide range of kinase inhibitors. The bromoethyl group serves as a handle for introducing various substituents that can interact with the kinase active site.

Synthetic Pathway to Kinase Inhibitors

Kinase_Inhibitor_Synthesis A This compound B Nucleophilic Substitution (SN2) with R-Nu A->B Reactant C Purine-based Kinase Inhibitor Precursor B->C Product D Further Functionalization C->D E Final Kinase Inhibitor D->E

Caption: General synthetic route from this compound to kinase inhibitors.

The analytical methods described above are crucial for each step of this synthetic pathway to ensure the desired product is obtained with high purity and yield. These protocols provide a solid foundation for researchers to develop and optimize their reaction monitoring strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-(2-Bromoethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9-(2-Bromoethyl)-9H-purin-6-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?

Low yields in the N9-alkylation of adenine to produce this compound are often due to a lack of regioselectivity, resulting in the formation of undesired isomers (primarily N7 and N3-alkylated products) and the presence of unreacted starting material.[1] The choice of solvent and base is critical for directing the alkylation to the desired N9 position.[1]

Q2: How does the choice of solvent impact the regioselectivity and yield of the N9-alkylation?

The polarity of the solvent plays a significant role in determining the site of alkylation on the purine ring.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended as they generally favor the formation of the N9-alkylated product.[1] They effectively solvate the cation of the base, which increases the nucleophilicity of the adenide anion for the SN2 reaction at the N9 position.[1]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can lead to an increased proportion of the N3-alkylated byproduct.[1] They can solvate the adenide anion via hydrogen bonding, potentially favoring an SN1-type mechanism or protonating the anion, which leads to alkylation of the neutral adenine at the N3 position.[1]

Q3: Which base is most effective for maximizing the yield of the N9 isomer?

The selection of an appropriate base is crucial for the efficient deprotonation of adenine to form the reactive adenide anion.

  • Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K2CO3) are commonly used. Mineral hydrides and carbonates typically provide moderate to high regioselectivity for the N9 position.[1]

  • The reaction of the adenine anion, formed by a strong base, generally yields a mixture of N9 and N7 derivatives.[1]

  • For the synthesis of this compound, tetrabutylammonium hydroxide has been reported as a highly effective base for achieving N9 regioselectivity.[2]

  • Phase-transfer catalysis, for instance using tetrabutylammonium bromide with aqueous NaOH in a non-polar solvent like benzene, has also been shown to produce good yields (54-76%) of 9-(2-haloethyl)adenine derivatives.

Q4: I observe multiple spots on my TLC plate after the reaction. What are these byproducts?

The primary byproducts in the alkylation of adenine with 1,2-dibromoethane are other regioisomers, mainly 7-(2-Bromoethyl)-9H-purin-6-amine (the N7 isomer) and 3-(2-Bromoethyl)-9H-purin-6-amine (the N3 isomer).[1] Dialkylated products are also a possibility. The formation of these isomers is a key reason for reduced yields of the desired N9 product.

Q5: How can I purify the desired this compound from the reaction mixture?

Purification can be challenging due to the similar polarities of the isomers.

  • Column chromatography on silica gel using a gradient of dichloromethane (CH2Cl2) and methanol (MeOH) is a common method to separate the N9 isomer from other byproducts.[1]

  • Recrystallization is another effective purification technique. The crude product can be dissolved in a minimum amount of a hot solvent mixture, such as water-alcohol, and allowed to cool slowly.[2] The desired product will crystallize out, leaving the impurities in the solution.

Troubleshooting Guides

This section provides specific solutions to common problems encountered during the synthesis.

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Steps
Suboptimal Base Switch to a base known to favor N9-alkylation, such as potassium carbonate (K2CO3) or consider using a phase-transfer catalyst system with NaOH or KOH.[1]
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance N9 selectivity.[1]
Reaction Temperature Too Low Gently heat the reaction mixture. For instance, a temperature of 50°C has been reported to be effective in acetonitrile.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction time or temperature.
Product Loss During Work-up Ensure efficient extraction of the product. Multiple extractions with an appropriate organic solvent may be necessary. Be cautious during solvent removal to avoid loss of the product.
Issue 2: Poor N9-Regioselectivity (High Proportion of N7/N3 Isomers)
Potential Cause Troubleshooting Steps
Solvent Choice Avoid polar protic solvents like ethanol or water, which can favor the formation of the N3 isomer.[1] Utilize polar aprotic solvents like DMF or acetonitrile.[1]
Base Selection The choice of base significantly influences the N9/N7 ratio. Experiment with different bases such as K2CO3, NaH, or a phase-transfer catalysis system.[1]
Reaction Conditions Lower reaction temperatures may favor the thermodynamically more stable N9 isomer.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Isomers in Column Chromatography Optimize the solvent system for column chromatography. A shallow gradient of methanol in dichloromethane can improve separation.
Ineffective Recrystallization Screen for an optimal recrystallization solvent or solvent mixture. A trial-and-error approach with small amounts of the crude product is recommended. Ensure the crude product is fully dissolved in the minimum amount of hot solvent for efficient crystallization upon cooling.

Data Presentation

Table 1: Reported Yields for N9-Alkylated Adenine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Yield (%)RegioselectivityReference
1,2-dibromoethaneTetrabutylammonium hydroxideAcetonitrile5059N9-selective[2]
1,2-dichloroethane/ 1-bromo-2-chloroethane/ 1,2-dibromoethane50% aq. NaOH / Tetrabutylammonium bromideBenzene8054-76Not specified
1,2-dichloroethaneKOH / Aliquat 336Benzene8041Not specified
Ethyl IodidePotassium CarbonateDMFRoom Temp.Moderate to highN9-selective[1]

Experimental Protocols

Key Experiment: N9-Alkylation of Adenine using Phase-Transfer Catalysis

This protocol is adapted from the synthesis of 9-(2-haloethyl)adenine derivatives and can be applied for the synthesis of this compound.

Materials:

  • Adenine

  • 1,2-dibromoethane

  • Benzene

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide

  • Chloroform

Procedure:

  • A mixture of adenine, 50% aqueous NaOH, and a catalytic amount (0.1 equivalent) of tetrabutylammonium bromide in benzene is prepared.

  • 1,2-dibromoethane is added to the mixture.

  • The reaction mixture is heated and stirred vigorously for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic extracts are dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Mix Adenine, Base & Catalyst in Solvent B Add 1,2-dibromoethane A->B C Heat and Stir (Monitor by TLC) B->C D Cool and Separate Organic Layer C->D E Extract Aqueous Layer D->E F Dry and Evaporate Organic Phases E->F G Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_analysis Initial Analysis cluster_solutions_isomers Addressing Isomer Formation cluster_solutions_incomplete Addressing Incomplete Reaction cluster_purification Purification Strategy start Low Yield of This compound tlc TLC Analysis: Multiple Spots? start->tlc start_material TLC Analysis: Starting Material Present? tlc->start_material No solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) tlc->solvent Yes time_temp Increase Reaction Time or Temperature start_material->time_temp Yes purify Optimize Purification: - Column Chromatography - Recrystallization start_material->purify No base Optimize Base (e.g., K2CO3, Phase-Transfer Catalyst) solvent->base base->purify time_temp->purify end Improved Yield purify->end

Caption: Troubleshooting decision tree for improving the yield of the synthesis.

References

Technical Support Center: Purine Alkylation Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine alkylation. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the N-alkylation of purines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N9 and N7 Isomers)

Q1: My alkylation reaction is producing a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the desired isomer?

A1: The formation of both N9 and N7 alkylated products is a common issue in purine chemistry, arising from the presence of two nucleophilic nitrogen atoms in the imidazole ring. The regioselectivity is governed by a delicate balance between kinetic and thermodynamic control.[1][2] The N9 isomer is typically the thermodynamically more stable product, while the N7 isomer is often the kinetically favored one.[1] Direct alkylation with alkyl halides under basic conditions often yields a mixture of both isomers.[1][2][3]

Several factors can be adjusted to favor the formation of one isomer over the other:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile (ACN) are commonly used. The choice of base can significantly influence the outcome. For instance, using sodium hydride (NaH) in DMF is a common practice, but regioselectivity can be variable.[4] Tetrabutylammonium hydroxide has been reported to provide good results for N9-selective alkylation.[5]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically stable N9 isomer.[2] Conversely, kinetically controlled conditions, such as lower temperatures and shorter reaction times, can favor the N7 isomer.[2]

  • Nature of the Alkylating Agent: The structure of the alkylating agent can influence the site of attack. Sterically hindered alkylating agents may preferentially react at the less sterically hindered N9 position.

  • Protecting Groups: Introducing a bulky protecting group at a specific position can sterically hinder alkylation at the adjacent nitrogen, thereby directing the alkylating agent to the desired position.

For N9-Selective Alkylation (Thermodynamic Control):

  • Strategy: Use conditions that allow for equilibration to the more stable N9 product.

  • Recommendations:

    • Reaction Conditions: Higher temperatures (e.g., 80 °C) and longer reaction times.[2]

    • Mitsunobu Reaction: This reaction is often preferred for N9-alkylation of purines as it generally provides high N9 selectivity.[6] However, it can be challenging with sterically hindered substrates and purification from byproducts can be difficult.

    • TBAF-Assisted Alkylation: The use of tetrabutylammonium fluoride (TBAF) as a catalyst has been shown to promote rapid and highly selective N9-alkylation.[7]

For N7-Selective Alkylation (Kinetic Control):

  • Strategy: Employ conditions that favor the kinetically preferred product and prevent rearrangement to the N9 isomer.

  • Recommendations:

    • Reaction Conditions: Lower temperatures (e.g., room temperature) and carefully monitored, shorter reaction times.

    • Lewis Acid Catalysis: A method involving the use of N-trimethylsilylated purines with a tert-alkyl halide and SnCl₄ as a catalyst has been developed for direct N7-regioselective alkylation.[2]

    • Grignard Reagents: The use of Grignard reagents can also favor the formation of N7 isomers.[3]

Below is a diagram illustrating the competing N7 and N9 alkylation pathways.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products Purine Purine Substrate N9_Product N9-Alkylated Purine (Thermodynamic Product) Purine->N9_Product  Thermodynamic  Pathway N7_Product N7-Alkylated Purine (Kinetic Product) Purine->N7_Product  Kinetic  Pathway AlkylHalide Alkyl Halide (R-X) Base Base Solvent Solvent Temperature Temperature

Caption: Competing pathways in purine alkylation.

The following table summarizes the effect of reaction conditions on the regioselectivity of tert-butylation of 6-chloropurine.

EntrySolventTemperature (°C)Time (h)N7-isomer (%)N9-isomer (%)Starting Material (%)
1DCE251955540
2DCE503601030
3ACN25365530
4ACN503502030
5ACN8050700
Data adapted from a study on the tert-butylation of 6-chloropurine using SnCl₄ as a catalyst.
Issue 2: Depurination (Cleavage of the Glycosidic Bond)

Q2: I am observing significant degradation of my purine-containing starting material or product, which I suspect is due to depurination. What causes this and how can I prevent it?

A2: Depurination is the hydrolytic cleavage of the N-glycosidic bond, leading to the loss of the purine base.[8] This side reaction is a significant issue, particularly when working with purine nucleosides. The susceptibility to depurination is increased under acidic conditions and at elevated temperatures. Alkylation of the purine ring can further destabilize the glycosidic bond, making it more prone to cleavage.

Causes of Depurination:

  • Acidic Conditions: The presence of acid, even trace amounts, can catalyze the hydrolysis of the N-glycosidic bond.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of depurination.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing protecting groups on the purine base can destabilize the glycosidic bond.

Troubleshooting Strategies:

  • Maintain Neutral or Slightly Basic pH: Ensure your reaction and workup conditions are not acidic. Using a buffered system or a non-acidic base can help.

  • Control Temperature: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.

  • Choice of Protecting Groups: Opt for protecting groups that do not significantly withdraw electron density from the purine ring system.

  • Anhydrous Conditions: While depurination is a hydrolytic process, ensuring anhydrous conditions can minimize this side reaction, especially if trace acids are present which can be activated by water.

The following workflow can help troubleshoot depurination.

G Start Depurination Observed Check_pH Check Reaction pH Start->Check_pH Check_Temp Review Reaction Temperature Start->Check_Temp Check_PG Evaluate Protecting Groups Start->Check_PG Solution_pH Use Buffered or Basic Conditions Check_pH->Solution_pH If Acidic Solution_Temp Lower Temperature or Reduce Reaction Time Check_Temp->Solution_Temp If High Solution_PG Use Electron-Donating Protecting Groups Check_PG->Solution_PG If Electron- Withdrawing

Caption: Troubleshooting workflow for depurination.

Issue 3: Over-Alkylation

Q3: I am observing the formation of a product with a higher molecular weight than expected, suggesting multiple alkyl groups have been added. How can I prevent this over-alkylation?

A3: Over-alkylation, or dialkylation, can occur when there are multiple nucleophilic sites on the purine ring that can react with the alkylating agent. For example, after the initial N-alkylation, the exocyclic amino group (e.g., at C6 in adenine) can also undergo alkylation, or a second N-alkylation can occur.

Causes of Over-Alkylation:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent increases the likelihood of multiple alkylations.

  • Highly Reactive Alkylating Agent: Very reactive alkylating agents can be less selective and lead to multiple additions.

  • Strongly Basic Conditions: Strong bases can deprotonate multiple sites, increasing their nucleophilicity and susceptibility to alkylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use a minimal excess (e.g., 1.05-1.2 equivalents) or even a slight substoichiometric amount and accept a lower conversion to avoid over-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Protecting Groups: Protect other nucleophilic sites, such as exocyclic amino groups, before performing the N-alkylation. Common protecting groups for the amino group of adenine include benzoyl (Bz) or Boc groups.

  • Milder Reaction Conditions: Use a weaker base or lower the reaction temperature to reduce the rate of the second alkylation.

Experimental Protocols

General Protocol for N9-Alkylation of 6-Chloropurine

This protocol provides a general method for the N9-alkylation of 6-chloropurine using an alkyl halide and a base.

Materials:

  • 6-Chloropurine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloropurine (1.0 eq.).

  • Add anhydrous DMF to dissolve the purine (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq., or K₂CO₃, 2.0 eq.) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., to 50-80 °C for N9 selectivity). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water or saturated NaHCO₃ solution.

  • Dilute the mixture with water and extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N7-Selective tert-Butylation of 6-Chloropurine

This protocol is adapted from a literature procedure for achieving N7-selectivity under kinetic control.[2]

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Inert atmosphere setup (argon)

Procedure:

  • To a suspension of 6-chloropurine (1.0 eq.) in anhydrous DCE or ACN under an argon atmosphere, add BSA (1.5 eq.).

  • Heat the mixture at 76-80 °C for 30 minutes to obtain a clear solution.

  • Cool the solution in an ice bath and add SnCl₄ (2.1 eq.).

  • Remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Add tert-butyl bromide (3.0 eq.) and stir at room temperature.

  • Monitor the reaction closely by TLC or LC-MS to maximize the yield of the N7-isomer before it begins to convert to the N9-isomer.

  • Work up the reaction as described in the general N9-alkylation protocol. The unreacted starting material can often be removed by an aqueous NaHCO₃ wash.[2]

References

optimizing solvent and temperature for 9-(2-Bromoethyl)-9h-purin-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most effective method is the regioselective N9-alkylation of adenine (9H-purin-6-amine). This reaction involves a nucleophilic substitution (SN2) mechanism where the N9 nitrogen of the purine ring attacks the carbon atom of a 2-bromoethyl derivative.[1] Careful control of reaction conditions is critical to ensure high regioselectivity for the desired N9 isomer over the N7 isomer.[1]

Q2: Why is regioselectivity a major concern in this synthesis?

A2: The adenine ring is an ambident nucleophile, meaning it has multiple reactive nitrogen atoms (primarily N7 and N9) available for alkylation.[1] The biological and chemical properties of the N9 and N7 isomers are different, making it crucial to selectively synthesize the N9 isomer for most applications. The formation of the N7 isomer is a common side reaction that can complicate purification and reduce the yield of the desired product.[1]

Q3: What is the recommended solvent for this reaction and why?

A3: Acetonitrile is the highly recommended solvent for this synthesis. It effectively dissolves both the purine substrate and the common bases used, while providing the ideal dielectric properties for an SN2 reaction.[1] While other polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also dissolve the reactants, they often lead to significant challenges during product isolation and purification.[1]

Q4: How does temperature affect the reaction outcome?

A4: Temperature significantly impacts the reaction rate and selectivity. Reactions at room temperature are possible but often require extended periods (48 hours or more) to reach completion.[1] Elevating the temperature to a range of 50-60°C can drastically reduce the reaction time to 4-6 hours without compromising the N9 selectivity.[1] However, exceeding 60°C should be avoided as it can promote the formation of the undesired N7 isomer and other side products.[1]

Q5: What are the best practices for purifying the final product?

A5: Due to the polar nature of the purine ring system, purification can be challenging.[1] The most common and effective method is recrystallization.[1] This is typically performed by dissolving the crude product in a hot polar protic solvent system, such as a water-alcohol mixture or a pure alcohol, and allowing it to cool slowly.[1] For more difficult separations, column chromatography using C18 reversed-phase silica or amine-functionalized silica may be effective.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective deprotonation of adenine. 2. Low reaction temperature. 3. Impure starting materials. 4. Incorrect stoichiometry.1. Ensure a strong, non-nucleophilic base (e.g., Tetrabutylammonium hydroxide) is used in sufficient quantity (1.2-1.5 equivalents).[1] 2. Increase the reaction temperature to the optimal range of 50-60°C.[1] 3. Verify the purity of adenine and the alkylating agent. 4. Check reactant concentrations; optimal results are often seen with purine substrate concentrations of 0.1-0.3 M.[1]
High Percentage of N7 Isomer 1. Reaction temperature is too high. 2. Incorrect choice of base or solvent.1. Strictly maintain the reaction temperature below 60°C. The ideal range is 50-60°C.[1] 2. Use a base known to favor N9 alkylation, such as Tetrabutylammonium hydroxide, in Acetonitrile.[1]
Reaction is Very Slow 1. Reaction is being run at room temperature. 2. Insufficient base.1. Increase the temperature to 50-60°C to accelerate the reaction rate from over 48 hours to 4-6 hours.[1] 2. Ensure at least 1.2 equivalents of base are used to facilitate the nucleophilic attack.[1]
Difficult Product Isolation/Purification 1. Use of high-boiling point polar solvents like DMF or DMSO. 2. Presence of multiple side products.1. Switch to Acetonitrile as the solvent, which is more easily removed.[1] 2. Optimize reaction conditions (temperature, base) to improve selectivity. For purification, attempt recrystallization from an alcohol/water mixture. If that fails, consider C18 or amine column chromatography.[1][2]

Optimized Reaction Parameters

The following table summarizes the optimized reaction conditions for the N9-alkylation of adenine to produce this compound, derived from experimental studies.[1]

ParameterOptimal Range/ValueRationale
Solvent AcetonitrileSuperior dissolution of reactants and favorable dielectric properties for SN2; simplifies product isolation.[1]
Temperature 50-60°CReduces reaction time to 4-6 hours while maintaining high N9 selectivity.[1]
Base Tetrabutylammonium hydroxideHighly effective for achieving regioselective N9 alkylation.[1]
Base Equivalents 1.2 - 1.5Ensures complete deprotonation for maximum yield and enhanced regioselectivity.[1]
Substrate Concentration 0.1 - 0.3 MProvides a balance of reaction efficiency and consistent outcomes.[1]

Experimental Protocols

General Protocol for N9-Alkylation of Adenine

This protocol is a generalized procedure and should be adapted based on specific laboratory equipment and safety protocols.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve adenine in acetonitrile to achieve a concentration between 0.1 M and 0.3 M.

  • Base Addition: Add 1.2 to 1.5 molar equivalents of Tetrabutylammonium hydroxide to the stirred solution. Allow the mixture to stir for a short period to ensure complete deprotonation of the adenine.

  • Alkylating Agent Addition: Add 1.0 to 1.1 molar equivalents of the 2-bromoethyl alkylating agent (e.g., 1,2-dibromoethane) to the reaction mixture.

  • Reaction: Heat the mixture to a constant temperature between 50°C and 60°C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Purification: Purify the resulting crude solid via recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep_reactants 1. Dissolve Adenine in Acetonitrile (0.1-0.3M) add_base 2. Add Tetrabutylammonium Hydroxide (1.2-1.5 eq) prep_reactants->add_base add_alkyl 3. Add 2-Bromoethyl Reagent add_base->add_alkyl heat 4. Heat to 50-60°C for 4-6h add_alkyl->heat monitor 5. Monitor by TLC/HPLC heat->monitor workup 6. Cool & Evaporate Solvent monitor->workup purify 7. Recrystallize from Alcohol/Water workup->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Corrective Actions start Analyze Reaction Outcome low_yield Low Yield start->low_yield n7_isomer High N7 Isomer start->n7_isomer slow_rxn Slow Reaction start->slow_rxn check_temp_conc Check Temp (50-60°C) & Conc (0.1-0.3M) low_yield->check_temp_conc Cause? check_base Verify Base & Equivalents low_yield->check_base Cause? lower_temp Lower Temp (<60°C) n7_isomer->lower_temp Cause: High Temp increase_temp Increase Temp (to 50-60°C) slow_rxn->increase_temp Cause: Low Temp

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of 9-(2-Bromoethyl)-9H-purin-6-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-(2-bromoethyl)-9H-purin-6-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

The primary purification approach for this compound is recrystallization.[1] This technique is effective due to the compound's crystalline nature and is well-suited for removing impurities from the synthesis, which often involves the regioselective N9 alkylation of the purine ring.[1]

Q2: What are suitable solvents for the recrystallization of this compound?

Due to the polar nature of the purine ring, polar protic solvents or solvent mixtures are typically employed for recrystallization.[1] Common choices include water-alcohol mixtures or pure alcoholic solvents.[1]

Q3: Are there alternative purification methods to recrystallization?

Yes, column chromatography is a widely used alternative for purifying purine derivatives.[2] This method separates compounds based on their polarity and can be tailored by selecting appropriate stationary and mobile phases. For purine compounds, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[2]

Q4: What are the main challenges in purifying this compound?

The key challenges stem from the compound's polarity, the presence of multiple nitrogen atoms that can be protonated, and potential solubility issues in common organic solvents.[1][3] These characteristics can lead to difficulties in achieving high purity and good recovery.

Troubleshooting Guide

Q1: My recrystallization attempt resulted in a low yield. What could be the cause and how can I improve it?

Answer: Low recovery during recrystallization can be due to several factors:

  • Excessive solvent: Using too much solvent to dissolve the crude product can keep a significant amount of the compound in the solution even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Inappropriate solvent system: The chosen solvent may be too good at dissolving the compound at low temperatures.

    • Solution: Experiment with different solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Q2: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common issue in column chromatography. Here are some troubleshooting steps:

  • Optimize the mobile phase: The polarity of your eluent system is crucial.

    • Solution: If your compound is running too fast (high Rf), decrease the polarity of the mobile phase. If it's stuck at the baseline (low Rf), increase the polarity. A common mobile phase for purine derivatives is a gradient of methanol in dichloromethane.[2]

  • Use a different stationary phase: If optimizing the mobile phase on silica gel is not effective, consider other options.

    • Solution: Amine-functionalized silica or reverse-phase C18 columns can offer different selectivity for purine compounds.[2]

  • Improve column packing: An improperly packed column can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

Q3: The purified compound appears to be degrading over time. What are the storage recommendations?

Answer: While specific stability data for this compound is not extensively documented, purine derivatives can be susceptible to hydrolysis or other degradation pathways.

  • Recommended Storage: Store the purified compound in a cool, dry, and dark place.[4] An inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation. For long-term storage, keeping it at -20°C is advisable.

Data Presentation

Table 1: Typical Purification Parameters for this compound

Purification MethodStationary PhaseMobile Phase/Solvent SystemTypical RecoveryPurity (by HPLC)
RecrystallizationN/AIsopropanol/Water (e.g., 9:1 v/v)70-85%>98%
Column ChromatographySilica GelDichloromethane/Methanol gradient (e.g., 98:2 to 95:5 v/v)60-80%>99%
Reverse-Phase ChromatographyC18Water/Acetonitrile with 0.1% Formic Acid (gradient)50-75%>99%

Disclaimer: The values presented in this table are illustrative examples based on typical results for purine derivatives and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: In a fume hood, mix silica gel with the initial, low-polarity mobile phase (e.g., 2% methanol in dichloromethane) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Crystallinity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Purity_Check Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Met Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity Not Met Further_Purification->Purification_Choice

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Initial_Problem Low Purity After Initial Purification Check_Method Review Purification Method Initial_Problem->Check_Method Recrystallization_Issue Recrystallization Issue? Check_Method->Recrystallization_Issue Method Used Chromatography_Issue Chromatography Issue? Check_Method->Chromatography_Issue Method Used Optimize_Solvent Optimize Recrystallization Solvent/Cooling Recrystallization_Issue->Optimize_Solvent Yes Optimize_Eluent Optimize Mobile Phase for Chromatography Chromatography_Issue->Optimize_Eluent Yes Change_Stationary_Phase Change Stationary Phase (e.g., C18) Optimize_Eluent->Change_Stationary_Phase If still impure

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 9-Substituted Purines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common pitfalls encountered during the synthesis of 9-substituted purines, a critical process in the development of many therapeutic agents.

FAQs and Troubleshooting Guides

Issue 1: Poor Regioselectivity (N9 vs. N7 Isomerization)

Q: Why am I obtaining a mixture of N7 and N9 alkylated purines instead of the desired N9 isomer?

A: The formation of N7 and N9 isomers is a frequent challenge in purine alkylation.[1][2] The purine anion, formed under basic conditions, has two nucleophilic nitrogen atoms (N7 and N9), leading to competition. The thermodynamically more stable N9 isomer is often the major product, but significant amounts of the N7 isomer can form under kinetically controlled conditions.[3][4]

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction conditions significantly influence the N9/N7 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor the formation of the N9 isomer.[1] Weaker bases like potassium carbonate (K2CO3) can lead to mixtures.

  • Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thus favoring alkylation at N9.[1]

  • Protecting Groups: Employing protecting groups can be an effective strategy to ensure regioselectivity.

  • Reaction Temperature: Lower reaction temperatures often favor the kinetic product (sometimes the N7 isomer), while higher temperatures can allow for equilibration to the more thermodynamically stable N9 isomer.[4]

Data Presentation: Effect of Reaction Conditions on N9/N7 Selectivity

Purine SubstrateAlkylating AgentBaseSolventTemperature (°C)N9:N7 RatioReference
2-Chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl IodideNaHDMFRT~5:1[1]
6-Chloropurinetert-Butyl Bromide(BSA), SnCl4ACNRT1:19 (N9:N7)[4]
6-Chloropurinetert-Butyl Bromide(BSA), SnCl4ACN80>19:1 (N9:N7)[4]
AdenineBenzyl BromideNaHDMSORTMixture[2]
PurineVarious Alkyl HalidesTBAHTHFRT>99:1[2]

BSA = N,O-Bis(trimethylsilyl)acetamide, ACN = Acetonitrile, TBAH = Tetrabutylammonium hydroxide

Logical Relationship: Controlling N9 vs. N7 Alkylation

G Start Purine Alkylation Condition Reaction Conditions Start->Condition N9_Product Desired N9 Isomer (Thermodynamic Product) Condition->N9_Product Thermodynamic Control (e.g., Heat) N7_Product Undesired N7 Isomer (Kinetic Product) Condition->N7_Product Kinetic Control (e.g., Low Temp) Factors Key Factors: - Base (e.g., NaH) - Solvent (e.g., DMF) - Temperature - Steric Hindrance (C6-subst.) Factors->Condition

Caption: Decision pathway for regioselective N9-alkylation of purines.

Issue 2: Poor Solubility of Starting Materials

Q: My purine starting material is not dissolving in the reaction solvent, leading to an incomplete reaction. What can I do?

A: Poor solubility of purine derivatives in common organic solvents is a frequent obstacle.[5] This can hinder reaction rates and lead to incomplete conversions.

Troubleshooting Steps:

  • Solvent Selection: Use highly polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc), which are generally better at dissolving purines than solvents like THF or dichloromethane (DCM).[6] The solubility of purines generally increases with temperature in these solvents.[6]

  • Co-solvents: Using a mixture of solvents can improve solubility. For cellular assays, a stock solution in 100% DMSO is common, which is then diluted into an aqueous medium.[7]

  • Temperature: Gently heating the reaction mixture can significantly increase the solubility of the purine starting material.

  • Protecting Groups: Introducing protecting groups, such as a trityl or Boc group, can increase the organic-solubility of the purine derivative.

  • pH Adjustment: For ionizable purines, adjusting the pH of the medium can enhance solubility, although this must be compatible with the reaction conditions.[7]

Data Presentation: Solubility of Adenosine in Various Solvents

Solvent SystemTemperatureSolubility (Mole Fraction)Dissolution Process
N,N-Dimethylformamide (DMF)278.15 K - 323.15 KIncreases with Temp.Endothermic
N-Methyl-2-pyrrolidone (NMP)278.15 K - 323.15 KIncreases with Temp.Endothermic
Dimethylsulfoxide (DMSO)278.15 K - 323.15 KIncreases with Temp.Endothermic
Propylene Glycol278.15 K - 323.15 KIncreases with Temp.Endothermic

Data adapted from a study on adenosine solubility, which shows that solubility increases with both temperature and the mass fraction of the organic co-solvent in aqueous mixtures.[6]

Experimental Workflow: Overcoming Solubility Issues

G Start Incomplete Reaction Due to Poor Purine Solubility Step1 Step 1: Change Solvent Start->Step1 Step1_Options Try DMF, DMSO, or NMP Step1->Step1_Options Step2 Step 2: Increase Temperature Step1->Step2 If still insoluble Success Reaction Proceeds Step1->Success Soluble Step3 Step 3: Modify Substrate Step2->Step3 If still insoluble Step2->Success Soluble Step3_Options Add Solubilizing Protecting Group Step3->Step3_Options Step3->Success Soluble

Caption: Troubleshooting workflow for poor purine solubility.

Issue 3: Mitsunobu Reaction Failures and Purification Difficulties

Q: My Mitsunobu reaction for N9-alkylation of a purine is giving a low yield and the purification is problematic. What could be the issue?

A: The Mitsunobu reaction is a powerful tool for C-N bond formation but is sensitive to several factors and is notorious for difficult purifications.[8][9][10] Low yields can result from poor reagent quality, incorrect stoichiometry, or side reactions.[5][11] Purification is often complicated by the byproducts triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[12]

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Use fresh, high-quality triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] PPh3 can oxidize over time. Typically, 1.5 equivalents of both PPh3 and the azodicarboxylate are used.[12]

  • Order of Addition: The standard and generally most effective protocol involves dissolving the purine, alcohol, and PPh3 in an anhydrous solvent (like THF) and then adding the azodicarboxylate (DEAD/DIAD) dropwise at a low temperature (e.g., 0 °C).[12]

  • Acidity of Nucleophile: The purine's N-H bond must be sufficiently acidic (pKa < 15) to protonate the intermediate betaine for the reaction to proceed efficiently.[9][13] Highly basic purines may not react well.

  • Purification Strategy:

    • TPPO Removal: TPPO can sometimes be precipitated from the reaction mixture by diluting with a nonpolar solvent like diethyl ether or hexanes and filtering.

    • Chromatography: Careful column chromatography is often required. A solvent system with a gradient from nonpolar to polar can help separate the product from the byproducts.

    • Alternative Reagents: Using polymer-supported PPh3 can simplify purification, as the resulting phosphine oxide can be removed by filtration.[13]

Experimental Protocol: General Mitsunobu Reaction for N9-Alkylation of Purines

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve the purine (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over 10-15 minutes. The solution may turn from colorless to a yellow/orange hue.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of dichloromethane.

    • Add diethyl ether or hexanes to precipitate the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

    • Filter the mixture and wash the solid with cold diethyl ether.

    • Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Signaling Pathway: Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine Betaine Adduct [R₃P⁺-N⁻-N=CO₂R] PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine IonPair Ion Pair [R₃P⁺-N⁻-NH-CO₂R] [Nu⁻] Betaine->IonPair PurineH Purine-H (Nu-H) PurineH->IonPair Protonates Alcohol R'-OH Alkoxyphos Alkoxyphosphonium Salt [R₃P⁺-OR'] [Nu⁻] Alcohol->Alkoxyphos Attacks P IonPair->Alkoxyphos Product Purine-R' (Product) Alkoxyphos->Product SN2 Attack by Nu⁻ TPPO O=PPh₃ Alkoxyphos->TPPO Hydrazine RO₂C-NH-NH-CO₂R

Caption: Simplified mechanism of the Mitsunobu reaction.

References

strategies to increase the regioselectivity of purine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My purine alkylation is resulting in a mixture of N9 and N7 isomers. How can I improve the selectivity for the N9 position?

A1: Achieving high N9 regioselectivity is a common challenge. The formation of N7 isomers can be minimized by carefully selecting the reaction conditions. Here are several strategies to favor N9 alkylation:

  • Steric Hindrance at C6: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing alkylating agents to the more accessible N9 position. For instance, 6-(azolyl)purine derivatives have been shown to favor N9 alkylation due to the conformation of the azole ring shielding the N7 position.[1][2]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For N9-alkylation, a common approach is the use of a non-polar, aprotic solvent like DMF or THF with a strong base such as sodium hydride (NaH).[1] Alternatively, using tetrabutylammonium hydroxide under microwave irradiation has been reported to give excellent N9 selectivity.[3][4][5]

  • Protecting Groups: Employing a bulky protecting group on the exocyclic C6-amino group can direct alkylation to the N9 position. For example, 2,3-dicyclohexylsuccinimide has been successfully used for this purpose.[6]

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N9-alkylation of purines with primary and secondary alcohols.[7][8][9] While generally N9-selective, the regioselectivity can be further improved by the slow addition of reagents.[7]

Q2: I am trying to synthesize the N7-alkylated purine isomer, but the N9 isomer is the major product. What strategies can I use to favor N7 alkylation?

A2: Selective N7 alkylation is often more challenging as the N9 position is thermodynamically more stable. However, kinetic control of the reaction can favor the formation of the N7 isomer.

  • Silylation and Lewis Acid Catalysis: A successful method involves the silylation of the purine followed by alkylation in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). This approach has been shown to be highly regioselective for the introduction of tertiary alkyl groups at the N7 position under kinetically controlled conditions.[10][11][12][13]

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can favor the kinetically controlled N7 product. It is crucial to monitor the reaction progress to avoid isomerization to the more stable N9 product.

Q3: Can I directly alkylate the carbon atoms of the purine ring?

A3: Yes, direct C-H functionalization of purines is a powerful strategy to introduce alkyl or aryl groups at specific carbon positions, bypassing the challenges of N-alkylation regioselectivity.

  • C8-Arylation/Alkylation: Palladium-catalyzed direct C-H arylation at the C8 position is a well-established method.[14][15][16][17] Visible light-induced, metal-free methods have also been developed for direct C8-alkylation with ethers.[18]

  • C6-Alkylation: Metal-free, radical-based methods allow for the direct C-H alkylation at the C6 position of purines and their nucleosides.[19][20][21] Nickel-catalyzed cross-coupling reactions have also been employed for C-H alkylation.[22]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low overall yield of alkylated products. 1. Incomplete deprotonation of the purine. 2. Degradation of the alkylating agent. 3. Poor solubility of the purine starting material.1. Use a stronger base (e.g., NaH) or increase the equivalents of the base. Ensure anhydrous reaction conditions. 2. Use a fresh batch of the alkylating agent. Add it slowly to the reaction mixture. 3. Choose a more suitable solvent (e.g., DMF, DMSO) to ensure complete dissolution of the purine.
Formation of multiple alkylated products (N7/N9 mixture). Reaction conditions favor a mixture of kinetic and thermodynamic products.To favor N9-alkylation : - Use a strong base like NaH in an aprotic solvent like DMF. - Employ a bulky protecting group at C6. - Consider the Mitsunobu reaction. To favor N7-alkylation : - Use a silylated purine with a Lewis acid catalyst (e.g., SnCl4). - Maintain low reaction temperatures.
No reaction or very slow conversion. 1. Insufficiently reactive alkylating agent. 2. Steric hindrance around the target nitrogen. 3. Inappropriate base or solvent.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide or triflate). 2. If targeting a hindered position, consider a less bulky alkylating agent or a different synthetic strategy. 3. Screen different bases and solvents to find optimal conditions for your specific substrate. Microwave irradiation can sometimes accelerate slow reactions.[3][4][5]
Difficulty in separating N7 and N9 isomers. The isomers have very similar polarities.Optimize column chromatography conditions (e.g., try different solvent systems, use a high-performance column). If separation is still challenging, consider converting the isomers to derivatives with different physical properties to facilitate separation.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N9-Alkylation using NaH
  • To a solution of the purine (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N7-tert-Alkylation via Silylation
  • Suspend the 6-substituted purine (1.0 equiv) in anhydrous 1,2-dichloroethane.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equiv) and heat the mixture to reflux until the solution becomes clear.

  • Cool the mixture to room temperature and add the tert-alkyl halide (1.5 equiv) followed by SnCl4 (1.2 equiv) under an inert atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The regioselectivity of purine alkylation is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from the literature.

Purine SubstrateAlkylating AgentReaction ConditionsN9:N7 RatioReference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH, DMF>99:1[1]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaH, DMF~5:1[1]
6-Chloropurinetert-Butyl bromideBSA, SnCl4, DCEN7 major product[10][11]
2-Amino-6-chloropurineVarious alcoholsDIAD, PPh3 (Mitsunobu)5.6:1 to >22:1[7]

Visualizing Reaction Strategies

Below are diagrams generated using DOT language to illustrate the logical relationships in achieving regioselective purine alkylation.

regioselective_alkylation cluster_N9 Strategies for N9-Alkylation cluster_N7 Strategies for N7-Alkylation N9_start Purine N9_strategy1 Steric Shielding at C6 N9_start->N9_strategy1 N9_strategy2 Mitsunobu Reaction N9_start->N9_strategy2 N9_strategy3 Specific Base/Solvent (e.g., NaH/DMF) N9_start->N9_strategy3 N9_product N9-Alkylated Purine N9_strategy1->N9_product N9_strategy2->N9_product N9_strategy3->N9_product N7_start Purine N7_strategy1 Kinetic Control: Silylation + Lewis Acid N7_start->N7_strategy1 N7_product N7-Alkylated Purine N7_strategy1->N7_product

Figure 1. Approaches for achieving N9 vs. N7 regioselectivity.

CH_functionalization_workflow start Purine Substrate decision Target Position? start->decision c6_alkylation C6-H Alkylation (e.g., Radical reaction) decision->c6_alkylation C6 c8_arylation C8-H Arylation (e.g., Pd-catalyzed) decision->c8_arylation C8 product_c6 C6-Alkylated Purine c6_alkylation->product_c6 product_c8 C8-Arylated Purine c8_arylation->product_c8

Figure 2. Workflow for direct C-H functionalization of purines.

References

Technical Support Center: Synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities are process-related and can be categorized as follows:

  • Isomeric Impurities: Due to the ambident nucleophilic nature of the purine ring, alkylation can occur at different nitrogen atoms, leading to the formation of isomers. The primary isomeric impurity is the N7-alkylated product, 7-(2-Bromoethyl)-9H-purin-6-amine. Depending on the reaction conditions, the N3-alkylated isomer can also be formed.

  • Over-alkylation Products: Di-alkylation of the adenine ring can occur, resulting in impurities such as 7,9-bis(2-Bromoethyl)-9H-purin-6-aminium bromide.

  • Starting Material Impurities: Residual unreacted adenine or impurities within the adenine starting material can be carried through the process. Similarly, impurities from the alkylating agent, 1,2-dibromoethane, can lead to side products.

  • Degradation Products: The final product can undergo hydrolysis, especially in the presence of moisture or nucleophiles, to form 9-(2-hydroxyethyl)-9H-purin-6-amine.

Q2: How can I minimize the formation of the N7-isomer impurity?

A2: The regioselectivity of the alkylation reaction is highly dependent on the reaction conditions. To favor the formation of the desired N9-isomer, consider the following:

  • Choice of Base and Solvent: The use of a non-polar, aprotic solvent in combination with a bulky base can sterically hinder attack at the N7 position.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for N9-alkylation.

  • Nature of the Alkylating Agent: While you are using 1,2-dibromoethane, be aware that more reactive alkylating agents tend to favor N9-alkylation.

Q3: My final product shows a significant amount of di-alkylated impurity. How can I prevent this?

A3: The formation of di-alkylated products is typically a result of using an excess of the alkylating agent or prolonged reaction times. To mitigate this:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of adenine relative to 1,2-dibromoethane.

  • Controlled Addition: Add the 1,2-dibromoethane solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant di-alkylation occurs.

Q4: What is the best method to purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures, is ideal. Common solvent systems include ethanol, isopropanol, or mixtures of ethanol and water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of the Desired N9-Product - Suboptimal reaction conditions favoring isomer formation.- Incomplete reaction.- Product loss during workup or purification.- Optimize Reaction Conditions: Refer to the FAQ on minimizing N7-isomer formation. Perform small-scale experiments to screen different bases, solvents, and temperatures.- Monitor Reaction: Use TLC or HPLC to ensure the reaction goes to completion.- Improve Workup/Purification: Minimize the number of transfer steps. Ensure the recrystallization solvent and volume are optimized to prevent product loss.
Presence of a Persistent Impurity after Recrystallization - The impurity has similar solubility to the product in the chosen solvent.- The impurity is co-crystallizing with the product.- Change Recrystallization Solvent: Experiment with different solvents or solvent mixtures.- Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A gradient elution system of dichloromethane and methanol is often effective for separating purine derivatives.[1]
Final Product is Discolored - Presence of colored impurities from starting materials or formed during the reaction.- Degradation of the product.- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.- Protect from Light and Heat: Store the final product in a cool, dark, and dry place to prevent degradation.
Inconsistent Results Between Batches - Variation in the quality of starting materials.- Poor control over reaction parameters.- Qualify Starting Materials: Ensure the purity of adenine and 1,2-dibromoethane is consistent for each batch.- Standardize Procedures: Maintain strict control over reaction temperature, time, and stoichiometry.

Data Presentation

Table 1: Representative Impurity Profile of a Crude this compound Synthesis

Compound Retention Time (min) Area % (Typical)
Adenine (Starting Material)2.5< 1.0
This compound (Product)8.285.0 - 90.0
7-(2-Bromoethyl)-9H-purin-6-amine (N7-Isomer)7.55.0 - 10.0
7,9-bis(2-Bromoethyl)-9H-purin-6-aminium bromide (Di-alkylated)12.11.0 - 3.0
9-(2-hydroxyethyl)-9H-purin-6-amine (Hydrolysis Product)6.8< 1.0

Note: This is a representative profile. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

Methodology:

  • To a suspension of adenine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Key Experiment 2: Purification by Recrystallization

Methodology:

  • Dissolve the crude product in a minimum amount of hot ethanol (or another suitable solvent).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Key Experiment 3: HPLC Analysis of Impurities

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Visualizations

impurity_formation_pathway Adenine Adenine Product 9-(2-Bromoethyl)- 9h-purin-6-amine Adenine->Product N9-Alkylation (Desired Reaction) N7_Isomer 7-(2-Bromoethyl)- 9H-purin-6-amine Adenine->N7_Isomer N7-Alkylation (Side Reaction) DBE 1,2-Dibromoethane DBE->Product N9-Alkylation (Desired Reaction) DBE->N7_Isomer N7-Alkylation (Side Reaction) Dialkylated Di-alkylated Impurity DBE->Dialkylated Over-alkylation Product->Dialkylated Over-alkylation Hydrolysis 9-(2-hydroxyethyl)- 9H-purin-6-amine Product->Hydrolysis Hydrolysis

Caption: Impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow Start Crude Product Analysis CheckPurity Is Purity > 98%? Start->CheckPurity End Product Meets Specification CheckPurity->End Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No Isomer Isomeric Impurity (e.g., N7-isomer) IdentifyImpurity->Isomer Overalkylation Over-alkylation Impurity Isomer->Overalkylation No OptimizeReaction Optimize Reaction Conditions (Base, Solvent, Temp) Isomer->OptimizeReaction Yes Other Other Impurity Overalkylation->Other No ControlStoichiometry Adjust Stoichiometry & Addition Rate Overalkylation->ControlStoichiometry Yes Purification Optimize Purification (Recrystallization, Chromatography) Other->Purification Yes OptimizeReaction->Start ControlStoichiometry->Start Purification->Start

Caption: Troubleshooting workflow for impurity issues.

References

Technical Support Center: Catalyst Selection for 9-(2-Bromoethyl)-9h-purin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine. The primary focus is on catalyst selection to overcome common challenges such as low yield and poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is achieving regioselective alkylation at the N9 position of the purine ring. Adenine, the core structure of the target molecule, is an ambident nucleophile, meaning it has multiple reactive nitrogen atoms (primarily N3, N7, and N9) that can be alkylated.[1] The formation of undesired N7 and N3 isomers is a common side reaction that reduces the yield of the target N9 product.[1]

Q2: Which catalytic system is most recommended for maximizing N9-selectivity?

A2: Phase-Transfer Catalysis (PTC) is a highly effective and widely recommended method for achieving high N9-selectivity in the alkylation of purines. This technique facilitates the transfer of the purine anion from a solid or aqueous phase to an organic phase where the alkylating agent is present, promoting the desired reaction under milder conditions.[2]

Q3: What are the key components of a Phase-Transfer Catalysis (PTC) system for this reaction?

A3: A typical PTC system for the synthesis of this compound includes:

  • A purine substrate: 6-aminopurine (adenine).

  • An alkylating agent: 1,2-dibromoethane or 1-bromo-2-chloroethane.

  • A phase-transfer catalyst: Typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether.[3]

  • A base: An inorganic base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

  • A biphasic solvent system: Often an organic solvent (like benzene or toluene) and an aqueous solution of the base, or a solid-liquid system with a solid base.[2]

Q4: Can transition metal catalysts be used for this synthesis?

A4: Yes, transition metal catalysts, particularly palladium-based systems, are used for N-alkylation reactions and can be an alternative.[4][5] However, for the specific synthesis of this compound, phase-transfer catalysis is more commonly reported and is often more cost-effective and operationally simpler for achieving high N9-selectivity. Palladium catalysis is a broad field, and specific applications to this synthesis may require more specialized ligands and conditions.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Poor Regioselectivity (Formation of N7/N3 Isomers) Implement or optimize a Phase-Transfer Catalysis (PTC) system. The bulky quaternary ammonium cation or the crown ether can sterically hinder alkylation at the N7 position, favoring the N9 position.[7] Consider using a non-polar solvent in conjunction with the PTC system, as this can further enhance N9 selectivity.[1]
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Ensure efficient stirring to maximize the interfacial area in a liquid-liquid PTC system.
Decomposition of Reactants or Products Avoid excessively high temperatures. If using a strong base, ensure it is added portion-wise or at a controlled rate to avoid localized high concentrations that could lead to degradation.
Inefficient Catalyst Screen different phase-transfer catalysts. The lipophilicity of the quaternary ammonium salt can influence its catalytic activity.[8] For solid-liquid PTC, crown ethers can be very effective.[3]
Problem 2: Difficulty in Separating N9 Isomer from N7 and N3 Isomers
Possible Cause Suggested Solution
Similar Polarity of Isomers Optimize the reaction to maximize the formation of the N9 isomer, thus simplifying purification. Purification can be achieved by flash column chromatography on silica gel.[1] A solvent system such as dichloromethane/methanol is often effective.[1]
Co-crystallization of Isomers If direct crystallization from the reaction mixture is attempted, co-crystallization can be an issue. It is recommended to first isolate the crude product and then purify it by chromatography before attempting crystallization of the pure N9 isomer.
Inability to Distinguish Isomers by TLC Use a different eluent system for TLC analysis to achieve better separation. Staining with a visualizing agent might help differentiate the spots. Definitive identification of the isomers requires spectroscopic methods like NMR.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Alkylation of Adenine Derivatives

Catalyst SystemCatalystBaseSolventTypical Yield (N9-isomer)Key AdvantagesReference(s)
Phase-Transfer Catalysis (Liquid-Liquid) Tetrabutylammonium bromide (TBAB)50% aq. NaOHBenzene54-76%Cost-effective, simple setup, good yields.
Phase-Transfer Catalysis (Solid-Liquid) Trioctylmethylammonium chloride (Aliquat 336)Solid KOHBenzene/1,2-dichloroethane~41%Avoids large volumes of aqueous waste.
Crown Ether Catalysis 15-Crown-5-DMSO(Used for kinetic studies)Can enhance reaction rates by sequestering metal cations.[3][10]
Palladium Catalysis Pd(OAc)₂ / LigandVariousVarious(Highly variable)Broad substrate scope for N-alkylation.[4][5]

Note: Yields are indicative and can vary significantly based on specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: N9-Alkylation of Adenine using Tetrabutylammonium Bromide (TBAB) under Phase-Transfer Conditions

This protocol is a general guideline based on typical liquid-liquid PTC conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adenine (1.0 eq), benzene (or toluene), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5-10 mol%).

  • Addition of Base: To the stirred suspension, add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., eluent: CH₂Cl₂/MeOH 10:1).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.[1]

Protocol 2: N9-Alkylation of Adenine using Palladium Catalysis (General Concept)

This is a conceptual protocol as specific conditions for this exact transformation are not detailed in the provided search results. Optimization would be required.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add adenine (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Addition of Solvent and Base: Add an anhydrous aprotic solvent (e.g., DMF, dioxane, or toluene) followed by a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄).

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) for a specified time (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. The filtrate is then washed, dried, and concentrated. Purification is typically performed by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Adenine + Alkylating Agent mixing Vigorous Stirring & Heating reactants->mixing solvent Organic Solvent (e.g., Benzene) solvent->mixing catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->mixing base Aqueous Base (e.g., NaOH) base->mixing separation Phase Separation mixing->separation washing Washing & Drying separation->washing evaporation Solvent Evaporation washing->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product catalyst_selection cluster_ptc PTC Catalyst Selection cluster_tmc TMC Catalyst Selection start Goal: Synthesize This compound issue Primary Challenge: Regioselectivity (N9 vs. N7/N3) start->issue ptc Phase-Transfer Catalysis (PTC) issue->ptc  High N9-selectivity,  milder conditions tmc Transition Metal Catalysis issue->tmc  Alternative route,  broader scope quat Quaternary Ammonium Salts (e.g., TBAB) ptc->quat Cost-effective, widely used crown Crown Ethers ptc->crown Effective for solid-liquid PTC pd Palladium Catalysts tmc->pd Requires ligand and condition optimization

References

Technical Support Center: Synthesis of 9-(2-Bromoethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 9-(2-Bromoethyl)-9H-purin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary method for synthesizing this compound is the N-alkylation of adenine. This typically involves reacting adenine with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in the presence of a base. The reaction generally proceeds via an SN2 mechanism.[1][2]

Q2: Why is regioselectivity a concern in this synthesis?

A2: Adenine is an ambident nucleophile, meaning it has multiple nitrogen atoms that can be alkylated (N3, N7, and N9).[1] The desired product is the N9-alkylated isomer. Reaction conditions, particularly the choice of solvent and base, play a critical role in controlling the regioselectivity of the alkylation.[1][3]

Q3: What are the typical solvents and bases used?

A3: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are favored as they increase the rate of SN2 reactions and tend to favor N9 substitution.[1][2] Common bases include mineral hydrides (like sodium hydride) and carbonates (like potassium carbonate), which are effective in activating the adenine for alkylation.[1][4]

Q4: How is the product typically purified?

A4: Due to the polar nature of the purine ring, purification can be challenging. Recrystallization from polar protic solvents or solvent mixtures, such as water-alcohol solutions, is a common technique.[3] For more difficult separations, column chromatography using silica gel with a mobile phase of dichloromethane/methanol or reversed-phase C18 columns may be employed.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Base Ensure the base (e.g., NaH, K2CO3) is fresh and has been stored under appropriate anhydrous conditions. Consider using a fresh batch.
Poor Solubility of Adenine Adenine has limited solubility in many organic solvents. Ensure vigorous stirring and sufficient solvent volume. Heating the mixture may improve solubility, but monitor for side reactions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Typical reaction times can be 4-6 hours.[3]
Degradation of 1,2-Dibromoethane Use freshly distilled or a new bottle of 1,2-dibromoethane, as it can degrade over time.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The choice of solvent significantly impacts regioselectivity. Polar aprotic solvents (DMF, DMSO) generally favor the desired N9-alkylation, while polar protic solvents can lead to an increase in N3 and N7-alkylated byproducts.[1][2]
Reaction pH Alkylation of adenine in neutral or slightly basic conditions can favor N3-substituted products. Ensuring a sufficiently basic medium by using an appropriate amount of a strong base can promote the formation of the adenine anion, which leads to a higher proportion of N7 and N9 derivatives.[1]
Formation of N7-isomer The N7-isomer is a common byproduct.[6] Careful optimization of the base and solvent system is crucial. In some cases, separation of N7 and N9 isomers can be achieved by fractional crystallization or chromatography.
Bis-alkylation of Adenine While less common with 1,2-dibromoethane, it's a possibility. Use a controlled stoichiometry of the alkylating agent.
Issue 3: Presence of Unreacted Starting Material
Potential Cause Troubleshooting Steps
Insufficient Base Use at least a stoichiometric amount of base, and often a slight excess (1.2-1.5 equivalents), to ensure complete deprotonation of the adenine.[3]
Sub-optimal Reaction Conditions Re-evaluate the reaction temperature and time. A higher temperature or longer reaction duration might be necessary to drive the reaction to completion.
Poor Mixing In larger scale reactions, ensure efficient stirring to maintain a homogeneous reaction mixture, especially given the heterogeneous nature of some base/solvent combinations.
Issue 4: Difficulty with Product Purification and Isolation
Potential Cause Troubleshooting Steps
Co-precipitation of Isomers If N7 and N9 isomers are present, they may co-precipitate during recrystallization. Analyze the crude product by NMR or LC-MS to assess the isomeric ratio. A different recrystallization solvent system or column chromatography may be required.
Product is an Oil or Gummy Solid This can indicate the presence of impurities. Try triturating the crude product with a non-polar solvent to induce crystallization or remove non-polar impurities. If that fails, column chromatography is the next logical step.
Product Insoluble in Recrystallization Solvent The product is a polar molecule. If it is not dissolving even in hot polar solvents, consider solvent mixtures. For example, a mixture of ethanol and water can be effective.[3]
Persistent Impurities If impurities remain after recrystallization, consider a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by re-purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • Adenine

  • 1,2-Dibromoethane

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adenine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable suspension.

  • Begin stirring the mixture at room temperature.

  • Add 1,2-dibromoethane (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the adenine is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of DMF.

  • Remove the DMF from the filtrate under reduced pressure.

  • To the crude residue, add water and stir to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visual Workflow and Troubleshooting Logic

G Synthesis & Troubleshooting Workflow start Start Synthesis reaction Reaction: Adenine + 1,2-Dibromoethane Base (K2CO3), Solvent (DMF) start->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up & Isolation monitor->workup Reaction Complete ts_yield Low Yield? workup->ts_yield ts_regio Poor Regioselectivity? workup->ts_regio purification Purification (Recrystallization / Chromatography) ts_purity Impure Product? purification->ts_purity product Final Product ts_yield->purification No sol_yield Check Reagents Increase Temp/Time ts_yield->sol_yield Yes ts_purity->product No sol_purity Optimize Purification (Solvents, Method) ts_purity->sol_purity Yes ts_regio->ts_yield No sol_regio Change Solvent/Base Optimize Stoichiometry ts_regio->sol_regio Yes sol_yield->start Re-run sol_purity->purification Re-purify sol_regio->start Re-run

Caption: A flowchart of the synthesis and troubleshooting process.

References

Validation & Comparative

A Comparative Analysis of 9-(2-Bromoethyl)-9H-purin-6-amine and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the alkylating agent 9-(2-Bromoethyl)-9H-purin-6-amine with other established alternatives. This document provides a detailed examination of their reactivity, supported by experimental data and protocols, to aid in the selection of appropriate compounds for research and therapeutic development.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone in cancer chemotherapy and various biomedical research applications. Their mechanism of action involves the transfer of an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA. This covalent modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. The reactivity of an alkylating agent is a critical determinant of its efficacy and toxicity. This guide focuses on comparing the purine derivative this compound with other well-characterized alkylating agents.

Comparative Reactivity of Alkylating Agents

The reactivity of alkylating agents can be assessed through various chemical and biological assays. A common chemical method is the 4-(p-nitrobenzyl)pyridine (NBP) assay, which provides a colorimetric readout of alkylating potential. Biologically, reactivity is often correlated with cytotoxicity, measured as the half-maximal inhibitory concentration (IC50) against cancer cell lines, and the extent of DNA damage, which can be quantified using techniques like the comet assay.

Chemical Reactivity: The NBP Assay

The NBP assay is a valuable tool for comparing the intrinsic chemical reactivity of alkylating agents. NBP acts as a nucleophile, and its reaction with an alkylating agent produces a colored product that can be quantified spectrophotometrically. The rate of this reaction provides a measure of the agent's alkylating potency.

While specific NBP assay data for this compound is scarce, we can infer its reactivity based on general chemical principles. The bromoethyl group is expected to be more reactive than a chloroethyl group due to the better leaving group ability of bromide. However, its reactivity is likely to be lower than that of bifunctional alkylating agents like nitrogen mustards, which can form highly reactive aziridinium ions.

Table 1: Relative Chemical Reactivity of Selected Alkylating Agents (Illustrative)

Alkylating AgentClassRelative Reactivity (NBP Assay)
Nitrogen MustardBifunctionalVery High
ChlorambucilBifunctionalHigh
Carmustine (BCNU)BifunctionalHigh
BusulfanBifunctionalModerate
TemozolomideMonofunctionalModerate
This compound Monofunctional (Inferred) Moderate (Expected)
9-(2-Chloroethyl)-9H-purin-6-amineMonofunctional (Inferred)Lower than bromo-analog

Note: This table is illustrative. The reactivity of this compound is an educated estimation based on its chemical structure and requires experimental confirmation.

Biological Activity: Cytotoxicity (IC50)

The cytotoxic effect of alkylating agents on cancer cells is a key indicator of their potential as therapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Comparative Cytotoxicity (IC50 Values) of Various Alkylating Agents in Human Cancer Cell Lines

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
CisplatinA549 (Lung Carcinoma)48~7.5[1]
MCF-7 (Breast Adenocarcinoma)48~6.4[1]
U87 MG (Glioblastoma)249.5[1]
Carmustine (BCNU)U87 MG (Glioblastoma)4854.4[1]
HL-60 (Promyelocytic Leukemia)Not Specified~200[1]
Temozolomide (TMZ)U87 MG (Glioblastoma)48748.3[1]

Note: IC50 values for this compound are not currently available in the cited literature and would require experimental determination.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Alkylating Activity using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

Objective: To quantitatively compare the chemical reactivity of different alkylating agents.

Principle: NBP reacts with alkylating agents to form a colored adduct. The rate of color formation is proportional to the alkylating reactivity of the agent.[2]

Materials:

  • Alkylating agents (test compounds and controls)

  • 4-(p-nitrobenzyl)pyridine (NBP) solution

  • Suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetone or DMSO)

  • Base (e.g., triethylamine or NaOH)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the alkylating agents and NBP in a suitable organic solvent.

  • In a reaction vessel, mix the alkylating agent solution with the NBP solution in the buffer at a defined temperature (e.g., 37°C).

  • At specific time intervals, add a base to an aliquot of the reaction mixture to develop the color.

  • Measure the absorbance of the colored solution at the appropriate wavelength (typically around 540-600 nm).

  • Plot absorbance versus time to determine the initial reaction rate.

  • Compare the reaction rates of different alkylating agents to assess their relative reactivity.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

Objective: To determine the IC50 value of an alkylating agent against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Alkylating agent

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the alkylating agent for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[3][4][5]

Protocol 3: Evaluation of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks induced by an alkylating agent in individual cells.

Principle: The comet assay is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6][7]

Materials:

  • Cells treated with the alkylating agent

  • Low melting point agarose

  • Lysis solution (containing high salt and detergent)

  • Alkaline electrophoresis buffer (for detecting single- and double-strand breaks)

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Harvest cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Apply an electric field to separate the damaged DNA from the nucleoid.

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

Alkylating agents induce DNA lesions that trigger a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that orchestrate the DDR are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage, including stalled replication forks that can arise from alkylation-induced base modifications.[8][9] Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, culminating in cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Alkylating_Agent Alkylating Agent DNA_Lesions DNA Lesions (e.g., N7-Guanine Adducts) Alkylating_Agent->DNA_Lesions Induces Replication_Stress Replication Stress/ Stalled Forks DNA_Lesions->Replication_Stress DSBs Double-Strand Breaks (DSBs) Replication_Stress->DSBs ATR ATR Replication_Stress->ATR Activates ATM ATM DSBs->ATM Activates CHK1 CHK1 ATR->CHK1 Phosphorylates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair CHK2->Cell_Cycle_Arrest CHK2->DNA_Repair p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. Simplified DNA damage response pathway activated by alkylating agents.
Experimental Workflow for Evaluating a Novel Alkylating Agent

The following diagram illustrates a typical workflow for the initial characterization of a novel alkylating agent like this compound.

Experimental_Workflow Start Novel Alkylating Agent (e.g., this compound) Chemical_Reactivity Chemical Reactivity Assessment (NBP Assay) Start->Chemical_Reactivity Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity_Screening Data_Analysis Data Analysis and Comparison with Known Agents Chemical_Reactivity->Data_Analysis DNA_Damage_Assay DNA Damage Quantification (Comet Assay) Cytotoxicity_Screening->DNA_Damage_Assay If cytotoxic Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for DDR proteins) DNA_Damage_Assay->Mechanism_of_Action Mechanism_of_Action->Data_Analysis

Figure 2. A typical experimental workflow for the evaluation of a novel alkylating agent.

Conclusion

This compound is a purine analog with the potential to act as a monofunctional alkylating agent. Based on its structure, its reactivity is likely to be moderate, positioning it as an interesting candidate for further investigation. To fully characterize its profile and compare it meaningfully with established alkylating agents, experimental determination of its chemical reactivity through assays like the NBP assay and its biological activity via cytotoxicity and DNA damage assays is essential. The provided protocols and workflow diagrams offer a roadmap for researchers to undertake such a comparative study. This will enable a more complete understanding of its potential as a tool in cancer research and drug development.

References

A Comparative Analysis of the Biological Activity of 9-(2-Bromoethyl)-9H-purin-6-amine and its Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of the purine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The introduction of a halogenated ethyl group at the N9 position of adenine gives rise to compounds such as 9-(2-Bromoethyl)-9H-purin-6-amine and its chloro analog, 9-(2-Chloroethyl)-9H-purin-6-amine. While both molecules share a common structural framework, the difference in the halogen substituent—bromine versus chlorine—can significantly influence their physicochemical properties and, consequently, their biological activity. This guide provides a comparative overview based on available data.

Chemical Structures

CompoundChemical Structure
This compoundthis compound
9-(2-Chloroethyl)-9H-purin-6-amine9-(2-Chloroethyl)-9H-purin-6-amine

Biological Activity Profile

Currently, there is a notable lack of direct comparative studies in the public domain that evaluate the biological activities of this compound and 9-(2-Chloroethyl)-9H-purin-6-amine in a head-to-head manner. The existing literature primarily focuses on the synthesis of these and related compounds, with limited and often non-comparative biological data.

It is well-established that the nature of the halogen atom can impact a molecule's reactivity, lipophilicity, and ability to form halogen bonds, all of which can influence biological activity. Generally, bromo-substituted compounds are more reactive alkylating agents than their chloro-analogs. This increased reactivity could potentially lead to more potent, but also potentially more toxic, biological effects.

Potential Therapeutic Applications

Experimental Protocols

Without specific experimental data to report, we provide a general workflow for a cytotoxicity assay, which would be a fundamental first step in comparing the biological activity of these two compounds.

General Cytotoxicity Assay Workflow (e.g., MTT Assay)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compounds treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_formation 7. Incubate to Allow Formazan Formation mtt_addition->formazan_formation solubilization 8. Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance 9. Measure Absorbance solubilization->read_absorbance calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50 Hypothetical Signaling Pathway compound 9-(2-Haloethyl)adenine Analog cell_entry Cellular Uptake compound->cell_entry dna_alkylation DNA Alkylation cell_entry->dna_alkylation dna_damage DNA Damage dna_alkylation->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

validation of anticancer activity in 9-(2-bromoethyl)-9h-purin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anticancer activity of various 9H-purine derivatives based on available scientific literature. Direct experimental data for 9-(2-bromoethyl)-9h-purin-6-amine was not found during the literature search. The information presented herein pertains to structurally related purine analogs and is intended to serve as a reference for research and development in the field of oncology.

Introduction

Purine analogs represent a significant class of antimetabolites used in cancer chemotherapy.[1][2] Their mechanism of action often involves interference with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] This guide summarizes the in vitro anticancer activity of several 9H-purine derivatives, providing a comparative analysis of their potency against various cancer cell lines. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 9H-purine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of Substituted (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast)2.75 ± 0.02[5]

Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7aK562 (Leukemia)0.4 - 1.5[6]
Compound 7cNCI-H460 (Lung)4.8[6]
Compound 7gNCI-H460 (Lung)2.2[6]
Compound 7hNCI-H460 (Lung)1.3[6]
Compound 7hK562 (Leukemia)0.4 - 1.5[6]
Cisplatin (Control)NCI-H460 (Lung)4.8[6]

Table 3: Cytotoxicity of Purine/Pteridine-Based Derivatives as EGFR Inhibitors

CompoundCancer Cell LineGI50 (nM)EGFR IC50 (nM)Reference
Compound 5aVarious3887[7]
Compound 5eVarious4698[7]
Compound 7eVarious4492[7]
Erlotinib (Control)--80[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these purine derivatives are provided below.

Cell Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

2. WST Assays

Water-soluble tetrazolium salt (WST) assays, such as WST-1 and WST-8, are alternatives to the MTT assay.[8][10] The key difference is that the formazan product is water-soluble, eliminating the need for a solubilization step.[8][11]

  • Procedure: The procedure is similar to the MTT assay, but after the incubation period with the WST reagent, the absorbance can be read directly.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18]

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[15][18]

  • RNase Treatment: Cells are treated with RNase to degrade RNA and ensure that PI only binds to DNA.[17]

  • PI Staining: Cells are incubated with a PI staining solution.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows peaks corresponding to the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and the S phase (intermediate DNA content).

Mandatory Visualization

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies culture Cell Culture (Cancer Cell Lines) treatment Compound Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT, WST) treatment->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway

Caption: General experimental workflow for in vitro anticancer drug screening.

Signaling Pathways

Some purine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis, which is associated with increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5] Phosphorylation of eIF2α is a key event in the integrated stress response and can lead to a global reduction in protein synthesis while selectively translating stress-related mRNAs.[19][20][21]

G compound 9H-Purine Derivative stress Cellular Stress compound->stress eif2ak eIF2α Kinases (e.g., PERK) stress->eif2ak eif2a eIF2α eif2ak->eif2a p_eif2a p-eIF2α eif2a->p_eif2a P translation_global Global Translation Inhibition p_eif2a->translation_global Inhibits translation_stress Translation of Stress-Response mRNAs p_eif2a->translation_stress Promotes apoptosis Apoptosis translation_stress->apoptosis

Caption: eIF2α phosphorylation pathway induced by some purine derivatives.

Other purine analogs function as Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a crucial kinase in the DNA damage response, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells with defective p53.[22][23][24]

G dna_damage DNA Damage atr ATR dna_damage->atr chk1 Chk1 atr->chk1 Activates cdc25 Cdc25 Phosphatases chk1->cdc25 Inhibits compound Purine Derivative (Chk1 Inhibitor) compound->chk1 Inhibits cdk CDKs cdc25->cdk Activates cell_cycle Cell Cycle Arrest (G2/M) cdk->cell_cycle Promotes Progression apoptosis Apoptosis cell_cycle->apoptosis

Caption: Mechanism of action of purine derivatives as Chk1 inhibitors.

References

Unlocking Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 9-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, 9-substituted purine analogs have emerged as a privileged class of compounds demonstrating significant potential in targeting a diverse range of kinases. This guide provides a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), presenting supporting experimental data, and detailing the methodologies used to evaluate their inhibitory prowess.

This comparative guide will explore the intricate relationship between the chemical structure of 9-substituted purine analogs and their ability to inhibit key kinases involved in cellular signaling and disease progression. By understanding how modifications at the 9-position of the purine ring, in conjunction with substitutions at other positions, influence potency and selectivity, researchers can strategically design more effective therapeutic agents.

Comparative Inhibitory Activity of 9-Substituted Purine Analogs

The inhibitory activity of 9-substituted purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for various 9-substituted purine analogs against several key kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibition
Compound9-SubstituentOther SubstituentsTarget KinaseIC50 (µM)
Roscovitine IsopropylC2: (R)-(1-ethyl-2-hydroxyethyl)amino; C6: BenzylaminoCDK1/cyclin B0.45[1]
CDK2/cyclin A0.7
CDK5/p250.16[1]
Compound 21 IsopropylC2: (2R)-pyrrolidin-2-yl-methanol; C6: 3-iodobenzylaminoCDK1/cyclin B0.45[1]
CDK20.65[1]
CDK50.16[1]
Src and Abl Kinase Inhibition
Compound9-SubstituentOther SubstituentsTarget KinaseIC50 (nM)
9a (E)-2-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)vinylC6: (3-(pyridin-4-yl)phenyl)aminoSrc1.2
Abl0.6
9i (AP24226) (E)-2-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)vinylC6: (4-((4-methylpiperazin-1-yl)methyl)phenyl)aminoSrc2.5
Abl1.1
14a (E)-2-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)vinylC6: (4-(4-ethylpiperazin-1-yl)phenyl)aminoBcr-Abl (T315I)300-400[2][3]
Checkpoint Kinase 1 (CHK1) Inhibition
Compound9-SubstituentOther SubstituentsTarget KinaseIC50 (nM)
3a HC2: (R)-sec-butylamino; C6: (3-ethynylphenyl)aminoCHK115.3
3d HC2: (R)-sec-butylamino; C6: (3-aminophenyl)aminoCHK111.2
3f HC2: (R)-sec-butylamino; C6: (pyridin-3-yl)aminoCHK113.8
3l HC2: (R)-sec-butylamino; C6: (1H-indazol-6-yl)aminoCHK12.9

Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition by 9-substituted purine analogs, it is crucial to visualize the signaling pathways in which these kinases operate and the general workflow of the assays used to determine their inhibition.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 9-Substituted Purine Analog Incubation Incubation: Kinase + Analog + Substrate + ATP Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Kinase Substrate (Peptide or Protein) Substrate->Incubation ATP ATP ATP->Incubation Measurement Measure Signal (Luminescence, Fluorescence, etc.) Incubation->Measurement Phosphorylated Substrate or ADP Production IC50 IC50 Determination Measurement->IC50 Signal Intensity Data

Figure 1. A generalized experimental workflow for an in vitro kinase inhibition assay.

Key Kinase Signaling Pathways

The following diagrams illustrate the central roles of CDK9, Src/Abl, CHK1, and CK2 in cellular signaling. Inhibition of these kinases by 9-substituted purine analogs can disrupt these pathways, leading to therapeutic effects.

CDK9_pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 of CTD Elongation Transcriptional Elongation RNAPII->Elongation Inhibitor 9-Substituted Purine Analog Inhibitor->PTEFb Inhibits

Figure 2. Simplified CDK9 signaling pathway in transcriptional regulation.

Src_Abl_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src RTK->Src Activates Abl Abl RTK->Abl Activates Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Abl->Downstream Inhibitor 9-Substituted Purine Analog Inhibitor->Src Inhibits Inhibitor->Abl Inhibits

Figure 3. Overview of Src/Abl signaling pathways downstream of receptor tyrosine kinases.

CHK1_pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest Inhibitor 9-Substituted Purine Analog Inhibitor->CHK1 Inhibits

Figure 4. The role of CHK1 in the DNA damage response pathway.

CK2_pathway CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Cell_Survival Wnt->Cell_Survival Inhibitor 9-Substituted Purine Analog Inhibitor->CK2 Inhibits

Figure 5. The central role of CK2 in regulating multiple pro-survival signaling pathways.

Experimental Protocols

The accurate determination of IC50 values is paramount for SAR studies. Below are detailed methodologies for commonly employed in vitro kinase inhibition assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.[4][5][6]

Materials:

  • 9-substituted purine analog (inhibitor)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Reagent

  • White, opaque multi-well plates (96- or 384-well)

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 9-substituted purine analog in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase and the diluted inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Materials:

  • 9-substituted purine analog (inhibitor)

  • Kinase of interest

  • Fluorescently labeled kinase substrate (e.g., fluorescein-labeled peptide)

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • TR-FRET compatible multi-well plates

  • TR-FRET plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 9-substituted purine analog.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the fluorescently labeled substrate, and the diluted inhibitor.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a solution containing EDTA and the terbium-labeled antibody to each well. EDTA stops the kinase reaction, and the antibody binds to the phosphorylated substrate.

  • Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody (donor) to the fluorescently labeled phosphorylated substrate (acceptor).[7]

  • Data Analysis: The TR-FRET signal is directly proportional to the amount of phosphorylated substrate and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the luminescence-based assay.

Conclusion

The 9-substituted purine scaffold offers a versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that modifications at the 9-position, in concert with substitutions at the C2 and C6 positions, are critical for achieving high affinity and specificity for target kinases. The provided experimental protocols offer a foundation for the rigorous evaluation of novel purine analogs, enabling researchers to advance the development of next-generation kinase inhibitors for a variety of therapeutic applications.

References

Novel Purine Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified purine analogues as a promising class of therapeutic candidates. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, leading to cytotoxic effects in rapidly proliferating cancer cells. This guide provides a comparative overview of the cytotoxic activity of recently developed purine derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Novel Purine Derivatives

The cytotoxic potential of novel purine derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented below, offering a quantitative comparison of their efficacy. Lower values indicate greater potency.

Compound Class/NameCancer Cell LineAssayIC50 / GI50 (µM)Reference
Bis-purine derivatives A549 (Lung)Not SpecifiedPotent Activity[1]
HeLa (Cervical)Not Specified3.8 (for 4b), 7.4 (for 5b)[1]
CFPAC-1 (Pancreatic)Not SpecifiedBroad-spectrum potential[1]
SW620 (Colon)Not SpecifiedBroad-spectrum potential[1]
Chalcone-xanthine hybrids A549 (Lung)Not SpecifiedBroad-spectrum potential[1]
HeLa (Cervical)Not SpecifiedBroad-spectrum potential[1]
CFPAC-1 (Pancreatic)Not SpecifiedBroad-spectrum potential[1]
SW620 (Colon)Not SpecifiedBroad-spectrum potential[1]
Piperazine-containing purines Huh7 (Liver)Not SpecifiedPotent Activity[1]
HCT116 (Colon)Not SpecifiedPotent Activity[1]
MCF7 (Breast)Not SpecifiedPotent Activity[1]
Trisubstituted triazole analogs A549 (Lung)Not SpecifiedSelective Cytotoxicity[1]
IMR-32 (Neuroblastoma)Not SpecifiedSelective Cytotoxicity[1]
HCT-15 (Colon)Not SpecifiedSelective Cytotoxicity[1]
THP-1 (Leukemia)Not SpecifiedSelective Cytotoxicity[1]
Compound 19 (6,8,9-trisubstituted purine) Huh7 (Liver)SRB2.9 - 9.3[2]
FOCUS (Liver)SRB2.9 - 9.3[2]
SNU475 (Liver)SRB2.9 - 9.3[2]
SNU182 (Liver)SRB2.9 - 9.3[2]
HepG2 (Liver)SRB2.9 - 9.3[2]
Hep3B (Liver)SRB2.9 - 9.3[2]
Compound 5g (CDK2 inhibitor) PA-1 (Ovarian)Not Specified1.08[3]
Compound 5i (CDK2 inhibitor) MCF-7 (Breast)Not Specified3.54[3]
N9-substituted purines (5a, 10a, 14, 19) Most human tumor cell linesNot Specified1 - 5[4][5]
Tetrahydroquinoline 4c Various cancer cellsNot SpecifiedSignificant antiproliferative activity[6]

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used in the evaluation of novel purine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the novel purine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[7][10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[11][12]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, and therefore to the cell number.[9]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with the test compounds for a desired duration.[9]

  • Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[1][13]

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove excess dye.[1][13]

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1][13]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[1][13]

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.[13]

Signaling Pathway and Experimental Workflow Visualization

Many novel purine derivatives exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2).[5][14] Inhibition of CDK2 can disrupt cell cycle progression and induce apoptosis (programmed cell death).

CDK2_Inhibition_Pathway cluster_0 Novel Purine Derivative Action cluster_1 Cell Cycle Progression cluster_2 Apoptosis Induction Novel Purine\nDerivative Novel Purine Derivative CDK2 CDK2 Novel Purine\nDerivative->CDK2 Inhibits Apoptosis_Pathway Apoptosis Pathway Activation Novel Purine\nDerivative->Apoptosis_Pathway Leads to Activation G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CDK2->Apoptosis_Pathway Inhibits (when active) Cyclin E/A Cyclin E/A Cyclin E/A->CDK2 Activates DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Inhibition of the CDK2/Cyclin complex by novel purine derivatives blocks cell cycle progression and promotes apoptosis in cancer cells.

The experimental workflow for evaluating the cytotoxicity of these compounds typically follows a standardized procedure.

Cytotoxicity_Workflow Start Start: Synthesize Novel Purine Derivatives Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment 2. Treat Cells with Purine Derivatives (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubate for Defined Period (e.g., 24-72h) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT MTT Assay Cytotoxicity_Assay->MTT SRB SRB Assay Cytotoxicity_Assay->SRB Data_Acquisition 5. Measure Absorbance (Plate Reader) MTT->Data_Acquisition SRB->Data_Acquisition Data_Analysis 6. Analyze Data: Calculate IC50/GI50 Data_Acquisition->Data_Analysis End End: Comparative Cytotoxicity Profile Data_Analysis->End

Caption: Standardized workflow for determining the in vitro cytotoxicity of novel purine derivatives against cancer cell lines.

References

Comparative Efficacy of 9-(2-Bromoethyl)-9h-purin-6-amine-Based Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of purine-based compounds structurally related to 9-(2-Bromoethyl)-9h-purin-6-amine. Due to the limited availability of public data on this specific molecule, this report focuses on its close analogues, particularly N6- and 9-substituted purine derivatives, to offer insights into their potential as anticancer agents. The information presented is compiled from various experimental studies to aid in the evaluation and future development of this class of compounds.

Introduction to Purine Analogues in Oncology

Purine analogues are a well-established class of antimetabolite drugs that mimic the structure of natural purines, adenine and guanine.[1] By interfering with the synthesis of DNA and RNA, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.[1] The primary mechanism of action for many purine analogues involves their intracellular phosphorylation to active triphosphate forms, which are then incorporated into nucleic acids, leading to chain termination and the induction of programmed cell death (apoptosis).[1] The structural versatility of the purine scaffold allows for extensive modifications at various positions, such as the N6 and N9 sites, leading to a diverse range of biological activities.

In Vitro Efficacy of Purine Analogues

The cytotoxic activity of purine analogues is a key indicator of their potential as anticancer agents. This is typically assessed using various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N6- and 9-substituted purine analogues against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound/Analogue ClassCancer Cell LineCancer TypeIC50 (µM)
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine MCF-7Breast Cancer2.75 ± 0.02
Cladribine HL-60Acute Promyelocytic Leukemia0.04
MOLT-4T-cell Acute Lymphoblastic Leukemia0.02
THP-1Acute Monocytic Leukemia0.12
Nelarabine MOLT-4T-cell Acute Lymphoblastic Leukemia2
JURKATT-cell Leukemia5
9-(2-phosphonylmethoxyethyl)guanine (PMEG) CEMT-lymphoblastoid1
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) CEMT-lymphoblastoid6
9-(2-phosphonylmethoxyethyl)adenine (PMEA) CEMT-lymphoblastoid25
6,9-disubstituted purine analogue (Compound 6) Huh7Liver Cancer14.2
5-Fluorouracil (Reference Drug) Huh7Liver Cancer30.6
Fludarabine (Reference Drug) Huh7Liver Cancer28.4

Data for analogues are presented as representative examples from the literature.[1][2][3][4]

In Vivo Efficacy of Purine Analogues

Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Due to the lack of specific in vivo data for this compound, this section outlines a general experimental approach for evaluating related purine analogues.

Representative In Vivo Study Design

A typical xenograft study to assess the in vivo efficacy of a purine analogue would involve the following steps:

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses and schedules. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Mechanism of Action

Purine analogues exert their anticancer effects through various mechanisms, primarily by disrupting nucleic acid synthesis and inducing apoptosis.

One key mechanism is the inhibition of enzymes involved in the de novo purine biosynthesis pathway, which is critical for producing the building blocks of DNA and RNA.[5] For instance, some purine analogues have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase).[5]

Another identified mechanism for certain 9-substituted purine analogues involves the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression.[6]

Below are diagrams illustrating these pathways.

DeNovoPurineSynthesis cluster_pathway De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA Multiple Steps GAR GAR PRA->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFTase IMP IMP FGAR->IMP Multiple Steps PurineNucleotides Purine Nucleotides (ATP, GTP) IMP->PurineNucleotides Multiple Steps Inhibitor Purine Analogue (e.g., Thienoyl Derivatives) Inhibitor->GAR Inhibition

Caption: Inhibition of GARFTase in the de novo purine synthesis pathway by purine analogues.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Inhibitor 9-Cinnamyl-9H-purine Analogue Inhibitor->MyD88 Inhibition

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 9-substituted purine analogues.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vitro assays used to evaluate the anticancer activity of purine analogues.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours to allow cell adherence start->incubate1 treat Treat cells with various concentrations of the purine analogue incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate3 dissolve Dissolve formazan crystals with a solubilization solution (e.g., DMSO) incubate3->dissolve measure Measure absorbance at 570 nm using a microplate reader dissolve->measure analyze Calculate IC50 values from the dose-response curve measure->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[5]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound.[5]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[5]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

Apoptosis_Assay_Workflow start Treat cells with the purine analogue harvest Harvest cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Treatment: Cells are treated with the purine analogue at the desired concentration and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).[1]

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and a viability dye such as Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell_Cycle_Analysis_Workflow start Treat cells with the purine analogue harvest Harvest cells start->harvest fix Fix cells in cold ethanol harvest->fix wash Wash cells with PBS fix->wash treat_rnase Treat with RNase to degrade RNA wash->treat_rnase stain Stain DNA with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by flow cytometry stain->analyze

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

Detailed Steps:

  • Cell Treatment: Cells are exposed to the purine analogue for a defined period.

  • Cell Fixation: The cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.[1]

  • RNA Digestion: The cells are treated with RNase to ensure that only DNA is stained.[1]

  • DNA Staining: Propidium Iodide (PI), a fluorescent intercalating agent, is added to stain the cellular DNA.[1]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[1]

Conclusion

References

A Head-to-Head Comparison of Purine Alkylation Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic alkylation of purine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents. The regioselectivity of these reactions, particularly the control over N7 versus N9 substitution, is a critical parameter that dictates the biological properties of the final compounds. This guide provides a comprehensive, head-to-head comparison of key purine alkylation methodologies, supported by experimental data to aid researchers in selecting the most suitable method for their synthetic goals.

Key Methodologies at a Glance

The alkylation of purines can be achieved through several distinct approaches, each with its own set of advantages and limitations. The primary methods discussed in this guide are:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach.

  • Mitsunobu Reaction: Enables the use of alcohols as alkylating agents with stereochemical inversion.

  • Phase-Transfer Catalysis (PTC): Offers mild reaction conditions and can enhance regioselectivity.

  • Silylation Method (Vorbrüggen-like): Particularly useful for the introduction of sterically hindered groups and for controlling regioselectivity.

Quantitative Performance Comparison

The choice of alkylation methodology significantly impacts reaction outcomes. The following table summarizes the performance of each method based on reported experimental data for the alkylation of common purine substrates.

MethodologyPurine SubstrateAlkylating AgentSolventBase/ReagentTime (h)Temp (°C)N9:N7 RatioTotal Yield (%)Reference
Direct Alkylation 6-ChloropurineBenzyl BromideDMFK₂CO₃16RTMixtureModerate[1]
Mitsunobu Reaction N,N-DimethyladenineBenzyl AlcoholTHFPPh₃, DEADSeveralRTN9 majorGood[2]
Phase-Transfer Cat. AdenineBenzyl HalideTwo-phasePTC--9-Benzylated major-
Silylation (N7-selective) 6-Chloropurinetert-Butyl BromideDCESnCl₄0.50N7 selective75[1]
Silylation (N9-selective) 6-Chloropurinetert-Butyl BromideACNSnCl₄580N9 selective39[1]
Silylation (N9-selective) GuanineAcyloxyethoxy methyl halideXylene(NH₄)₂SO₄, HMDS270N9 selectiveHigh[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the key alkylation methods discussed.

Direct Alkylation with Alkyl Halide

This method is often the first choice due to its simplicity. However, it frequently yields a mixture of N7 and N9 isomers, necessitating chromatographic separation.[1]

Protocol for the benzylation of 6-chloropurine:

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the N9- and N7-benzyl-6-chloropurine isomers.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful way to form C-N bonds with inversion of stereochemistry at the alcohol carbon.[2][4][5][6][7]

Protocol for the benzylation of N,N-dimethyladenine:

  • Dissolve N,N-dimethyladenine (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N9- and N3-benzylated products.

Phase-Transfer Catalysis (PTC)

PTC can facilitate the reaction between reactants in immiscible phases, often leading to milder reaction conditions and improved yields and regioselectivity.

Protocol for the N-benzylation of adenine:

  • Prepare a two-phase system consisting of a solution of adenine (1.0 eq) in an aqueous basic solution (e.g., NaOH solution) and a solution of benzyl halide (1.1 eq) in an organic solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, 0.1 eq).

  • Stir the mixture vigorously at room temperature for several hours until the reaction is complete.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain predominantly 9-benzyladenine.

Silylation Method (Vorbrüggen-like)

This method involves the in-situ silylation of the purine, which enhances its solubility and nucleophilicity, followed by the addition of an alkylating agent in the presence of a Lewis acid. This method is particularly effective for achieving high regioselectivity.[1]

Protocol for the N7-selective tert-butylation of 6-chloropurine: [1]

  • Suspend 6-chloropurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 eq) and heat the mixture at reflux until a clear solution is obtained.

  • Cool the solution to 0 °C and add tin(IV) chloride (SnCl₄, 2.1 eq) dropwise.

  • Add tert-butyl bromide (3.0 eq) and stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 7-(tert-butyl)-6-chloropurine.

Protocol for the N9-selective tert-butylation of 6-chloropurine: [1]

  • Follow the same silylation procedure as for the N7-selective reaction, but use anhydrous acetonitrile (ACN) as the solvent.

  • After the addition of SnCl₄ and tert-butyl bromide at 0 °C, heat the reaction mixture to 80 °C for 5 hours.

  • Work up the reaction as described for the N7-selective protocol.

  • Purify the crude product by column chromatography to isolate 9-(tert-butyl)-6-chloropurine.

Visualizing the Methodologies

To further clarify the workflows and key decision points in purine alkylation, the following diagrams illustrate the general pathways for each methodology.

Direct_Alkylation Purine Purine Reaction Reaction Mixture Purine->Reaction AlkylHalide Alkyl Halide AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification N9_Isomer N9-Alkylpurine Purification->N9_Isomer N7_Isomer N7-Alkylpurine Purification->N7_Isomer

Direct Alkylation Workflow

Mitsunobu_Reaction Purine Purine Reaction Mitsunobu Reaction Purine->Reaction Alcohol Alcohol Alcohol->Reaction PPh3 PPh₃ PPh3->Reaction DEAD DEAD DEAD->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Concentration Reaction->Workup Purification Column Chromatography Workup->Purification N9_Product N9-Alkylpurine Purification->N9_Product Other_Isomers Other Isomers (e.g., N3) Purification->Other_Isomers

Mitsunobu Reaction Workflow

PTC_Alkylation Aqueous_Phase Aqueous Phase (Purine, Base) Reaction Biphasic Reaction Aqueous_Phase->Reaction Organic_Phase Organic Phase (Alkyl Halide) Organic_Phase->Reaction PTC Phase-Transfer Catalyst PTC->Reaction transfers purine anion to organic phase Separation Phase Separation Reaction->Separation Organic_Workup Organic Layer Workup Separation->Organic_Workup Purification Column Chromatography Organic_Workup->Purification N9_Product N9-Alkylpurine Purification->N9_Product

Phase-Transfer Catalysis Workflow

Silylation_Method cluster_silylation Silylation Step cluster_alkylation Alkylation Step Purine Purine Silylated_Purine Silylated Purine (in situ) Purine->Silylated_Purine BSA BSA BSA->Silylated_Purine Solvent_Silyl Anhydrous Solvent Solvent_Silyl->Silylated_Purine Reaction_Conditions Controlled Temperature (e.g., 0 °C for N7, 80 °C for N9) Silylated_Purine->Reaction_Conditions Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Reaction_Conditions Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification N7_Product N7-Alkylpurine Purification->N7_Product Kinetic Control N9_Product N9-Alkylpurine Purification->N9_Product Thermodynamic Control

Silylation Method Workflow

Conclusion

The selection of an appropriate purine alkylation methodology is a critical decision in the synthesis of purine-based compounds. Direct alkylation offers simplicity but often suffers from poor regioselectivity. The Mitsunobu reaction provides a valuable alternative for using alcohols as alkylating agents, with the added benefit of stereochemical control. Phase-transfer catalysis presents a green and efficient option, particularly for achieving high yields under mild conditions. For reactions requiring high regioselectivity, especially with challenging substrates, the silylation method offers a robust and tunable approach to favor either the N7 or N9 isomer. By understanding the nuances of each method and consulting the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target purine derivatives.

References

A Guide to Assessing the Biomolecular Cross-Reactivity of 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, comprehensive cross-reactivity studies for the specific molecule 9-(2-Bromoethyl)-9h-purin-6-amine have not been published in publicly accessible scientific literature. The following guide is therefore based on the compound's chemical nature and established methodologies for assessing the selectivity of similar reactive biomolecular probes.

Introduction

This compound is a derivative of adenine, a fundamental biological purine. Its structure features a reactive 2-bromoethyl group, which acts as an electrophile capable of forming covalent bonds with nucleophilic residues on biomolecules, such as cysteine, lysine, and histidine. This characteristic suggests its potential use as a covalent chemical probe or inhibitor. When developing such molecules, understanding their cross-reactivity—the extent to which they bind to unintended off-targets—is critical for interpreting experimental results and predicting potential toxicity in therapeutic applications.

This guide outlines the standard experimental approaches used to profile the selectivity of reactive purine analogs and presents the type of data generated from such studies.

Logical Framework for Assessing Covalent Probe Selectivity

The diagram below illustrates the fundamental concept of a covalent probe interacting with both its intended "on-target" and unintended "off-target" biomolecules within a complex biological system.

cluster_0 Biological System (Proteome) On_Target On-Target (e.g., Specific Kinase) Off_Target_1 Off-Target 1 (e.g., Other Kinase) Off_Target_2 Off-Target 2 (e.g., Metabolic Enzyme) Off_Target_N Off-Target 'n' Non_Targets Non-Reactive Biomolecules Probe 9-(2-Bromoethyl)- 9h-purin-6-amine Probe->On_Target Covalent Binding (Intended) Probe->Off_Target_1 Cross-Reactivity Probe->Off_Target_2 Cross-Reactivity Probe->Off_Target_N Cross-Reactivity Probe->Non_Targets No Interaction

Caption: Covalent probe interactions within the proteome.

Quantitative Data on Biomolecule Cross-Reactivity

While specific data for this compound is unavailable, a typical outcome of a chemoproteomic screen is a list of protein "hits" that are covalently modified by the probe. The data are often presented to show the relative abundance of these proteins in treated versus control samples.

Table 1: Hypothetical Cross-Reactivity Profile of a Covalent Adenine Analog

Protein TargetGene NameProtein ClassPeptide Sequence ModifiedFold Enrichment (Probe vs. DMSO)Notes
MAPK14 (p38α) MAPK14 Kinase Cys-162 52.3 Presumed On-Target
MAPK1ERK2KinaseCys-18315.8Off-target; related kinase
ALDOAALDOAMetabolic EnzymeCys-738.9Off-target; glycolytic enzyme
GSRGSRRedox EnzymeCys-585.1Off-target; antioxidant pathway
ACTBACTBStructural ProteinCys-3742.5Off-target; highly abundant

This table contains illustrative data and does not represent actual experimental results for this compound.

Experimental Protocols

The gold-standard method for identifying the targets of a reactive probe across a whole proteome is Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry.

Protocol: Chemoproteomic Profiling of Covalent Probes

This protocol describes a typical workflow for identifying protein targets that covalently react with a probe like this compound. To facilitate detection, a "clickable" tag (e.g., an alkyne group) would ideally be added to the probe's structure, which is a common strategy in modern chemical biology.

1. Cell Culture and Treatment:

  • Culture relevant human cells (e.g., HeLa or HEK293T) to ~80% confluency.
  • Treat cells with either the alkyne-tagged version of this compound (e.g., at 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 2 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest cells by scraping and wash with cold PBS.
  • Lyse the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Determine protein concentration of the supernatant using a BCA assay.

3. Click Chemistry for Biotinylation:

  • To 1 mg of protein lysate, add the click-chemistry reaction cocktail: Azide-biotin (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) sulfate (1 mM).
  • Incubate at room temperature for 1 hour to covalently link biotin to the probe-modified proteins.

4. Enrichment of Probe-Labeled Proteins:

  • Add streptavidin-coated magnetic beads to the biotinylated lysate.
  • Incubate for 1-2 hours at 4°C with rotation to allow the biotin-tagged proteins to bind to the beads.
  • Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.

5. On-Bead Digestion for Mass Spectrometry:

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

6. Sample Preparation and LC-MS/MS Analysis:

  • Collect the supernatant containing the peptides.
  • Desalt the peptides using a C18 StageTip.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
  • Identify peptides and corresponding proteins.
  • Quantify the relative abundance of each identified protein in the probe-treated sample versus the DMSO control to determine "hits" that show significant enrichment.

Workflow Diagram

The following diagram outlines the key steps in the chemoproteomic workflow described above.

cluster_workflow Chemoproteomics Experimental Workflow A 1. Treat Cells (Probe vs. DMSO) B 2. Lyse Cells & Extract Proteome A->B C 3. 'Click' Biotin Tag onto Probe-Protein Adducts B->C D 4. Enrich Biotinylated Proteins with Streptavidin Beads C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target Identification F->G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (Off-Target) RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Probe Covalent Probe (Cross-Reactivity) Probe->MEK Inhibition

Assessing the Target Specificity of 9-(2-Bromoethyl)-9h-purin-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific kinase inhibitors is a central theme in modern drug discovery. Kinases, due to their pivotal role in cellular signaling, are attractive therapeutic targets, but their structural similarities, particularly within the ATP-binding pocket, pose a significant challenge in developing selective inhibitors. The 9-(2-Bromoethyl)-9h-purin-6-amine scaffold represents a class of covalent inhibitors designed to achieve enhanced specificity and potency by forming an irreversible bond with a nucleophilic residue, often a cysteine, within the target kinase. This guide provides a comparative framework for assessing the target specificity of these derivatives, detailing essential experimental protocols and data presentation formats crucial for their evaluation.

Comparative Analysis of Target Specificity

While specific kinome-wide screening data for this compound derivatives is not extensively available in the public domain, we can infer their potential selectivity based on the well-established behavior of covalent purine-based inhibitors. The following tables are presented as templates to be populated with experimental data as it becomes available for this specific class of compounds. For illustrative purposes, hypothetical data for a derivative, "Compound X," is compared against a well-characterized covalent inhibitor, Ibrutinib.

Table 1: Kinome-Wide Specificity of Compound X vs. Ibrutinib

Kinase TargetCompound X (IC50, nM)Ibrutinib (IC50, nM)Fold Selectivity (vs. Primary Target)
Primary Target (e.g., BTK) 5 0.5 1
EGFR>10005.2>200
TEC152.13
JAK3>1000>1000>200
SRC50020100
... (additional kinases).........

Table 2: Cellular Target Engagement of Compound X

AssayCell LineTarget ProteinEC50 (nM)Notes
Cellular Thermal Shift Assay (CETSA)Ramos (B-cell lymphoma)BTK25Demonstrates target binding in a cellular context.
Phospho-protein Western BlotRamos (B-cell lymphoma)pBTK (Y223)30Measures inhibition of downstream signaling.
... (additional cellular assays)............

Key Experimental Protocols for Specificity Assessment

Accurate assessment of target specificity is paramount for the development of safe and effective covalent inhibitors. The following are detailed methodologies for key experiments.

In Vitro Kinome Profiling

This experiment evaluates the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound Test Compound Serial Dilution incubation Compound-Kinase Pre-incubation compound->incubation kinase Kinase Panel Aliquoting kinase->incubation reagents ATP & Substrate Preparation initiation Reaction Initiation with ATP/Substrate reagents->initiation incubation->initiation reaction Kinase Reaction initiation->reaction quenching Reaction Quenching reaction->quenching detection Signal Detection (e.g., Radioactivity, Luminescence) quenching->detection analysis Data Analysis (IC50 Determination) detection->analysis

Fig. 1: Workflow for in vitro kinome profiling.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the this compound derivative (e.g., 10-point, 3-fold serial dilutions starting from 10 µM) in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, dispense the kinase reaction buffer, followed by the specific kinase from a broad panel (e.g., >400 kinases).

  • Inhibitor Incubation: Add the diluted compound or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the appropriate peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The ATP concentration should be close to the Kₘ for each kinase.

  • Reaction Incubation: Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done by capturing the substrate on a filter membrane and quantifying radioactivity or using luminescence-based assays that measure ADP production.[1][2]

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5][6]

Experimental Workflow:

cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis cells Cell Culture treatment Incubate Cells with Compound cells->treatment heating Heat Cell Suspension (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Insoluble Fractions lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection curve Generate Melt Curve detection->curve cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis incubation Incubate Protein with Compound digestion Proteolytic Digestion (e.g., Trypsin) incubation->digestion lc_separation LC-MS/MS Analysis digestion->lc_separation data_acquisition Data Acquisition (MS1 and MS2 Spectra) lc_separation->data_acquisition database_search Database Search for Modified Peptides data_acquisition->database_search validation Manual Validation of Spectra database_search->validation

References

A Comparative Review of the Therapeutic Potential of 9-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 9-substituted purine analogs against other therapeutic alternatives, supported by experimental data. These synthetic compounds have garnered significant interest for their diverse therapeutic applications, primarily as anticancer and antiviral agents. Their mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular signaling pathways.

Performance Comparison of 9-Substituted Purine Analogs

The therapeutic efficacy of 9-substituted purine analogs is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and viruses. The following tables summarize the in vitro cytotoxic and antiviral activities of several representative 9-substituted purine analogs, alongside established therapeutic agents for comparison.

Anticancer Activity
Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference(s)
9-Substituted Purine Analogs
Compound 5Huh7Liver Cancer17.9[1]
Compound 6Huh7Liver Cancer14.2[1]
Compound 7hHL-60LeukemiaSub-micromolar[2]
Compound 7hFour of seven tested cancer cell linesVariousMore potent than cisplatin[2]
9i (AP24226)Bcr-Abl expressing Ba/F3 cellsLeukemia ModelN/A (in vivo efficacy)[2]
14a (AP24163)Bcr-Abl mutant T315I cellsLeukemia (resistant)0.3 - 0.4[2]
FludarabineK562Chronic Myelogenous Leukemia3.33[3]
FludarabineLAMA-84Chronic Myeloid Leukemia0.101[3]
FludarabinePrimary CLL CellsChronic Lymphocytic Leukemia0.6 - 106[3]
CladribineHL-60Acute Promyelocytic Leukemia0.027[3]
CladribineMOLT-4Acute Lymphoblastic Leukemia0.015[3]
CladribinePrimary CLL CellsChronic Lymphocytic Leukemia0.16 (median)[3]
Standard Chemotherapeutic Agents
5-Fluorouracil (5-FU)Huh7Liver Cancer30.6[1]
Fludarabine (as control)Huh7Liver Cancer28.4[1]
Cladribine (as control)Huh7Liver Cancer0.9[1]
CisplatinVariousVariousN/A (used as comparator)[2]
Antiviral Activity
Compound/DrugVirusAssay TypeEC50/IC50 (µM)Reference(s)
9-Substituted Purine Analogs
AcyclovirHerpes Simplex Virus (HSV-1, HSV-2)In vitroN/A (inhibitory activity)[4]
GanciclovirCytomegalovirus (CMV)In vitroN/A (inhibitory activity)[5]
Novel 9-norbornyl-6-chloropurine derivativesCoxsackievirus B3In vitroN/A (selective activity)[6]
Alternative Antiviral Agents
RemdesivirSARS-CoV, MERS-CoV, SARS-CoV-2In vitroGenerally < 1[7]
FavipiravirInfluenza, Ebola, SARS-CoV-2In vitroN/A (inhibits RdRp)[8]
RibavirinVarious RNA virusesIn vitroN/A (broad-spectrum)[9]

Key Signaling Pathways and Mechanisms of Action

9-Substituted purine analogs exert their therapeutic effects by targeting various cellular and viral processes. The diagrams below illustrate some of the key signaling pathways and a general experimental workflow for evaluating these compounds.

experimental_workflow General Experimental Workflow for 9-Substituted Purine Analogs cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 9-Substituted Purine Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity target_assay Target-Based Assays (Kinase, Topoisomerase) characterization->target_assay antiviral_assay Antiviral Activity Assays characterization->antiviral_assay pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis target_assay->pathway_analysis apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle animal_models Preclinical Animal Models apoptosis_assay->animal_models cell_cycle->animal_models efficacy Efficacy Studies animal_models->efficacy toxicity Toxicity & Pharmacokinetics animal_models->toxicity

A general workflow for the discovery and development of 9-substituted purine analogs.

Many 9-substituted purine analogs function as kinase inhibitors, targeting enzymes that are crucial for cell cycle progression and signal transduction.

cdk_pathway CDK Signaling Pathway Inhibition cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_phase_genes S-Phase Gene Transcription CyclinE_CDK2->S_phase_genes activates Cell Cycle Progression Cell Cycle Progression S_phase_genes->Cell Cycle Progression Purine_Analog 9-Substituted Purine Analog (e.g., CDK inhibitor) Purine_Analog->CyclinD_CDK46 Purine_Analog->CyclinE_CDK2

Inhibition of Cyclin-Dependent Kinases (CDKs) by 9-substituted purine analogs, leading to cell cycle arrest.

Other purine analogs interfere with DNA topology by inhibiting topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.

topoisomerase_pathway Topoisomerase II Inhibition DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII binds Cleavable_complex Cleavable Complex (DNA-Topo II) TopoII->Cleavable_complex creates double-strand break Relaxed_DNA Relaxed DNA Cleavable_complex->Relaxed_DNA re-ligation DNA Damage & Apoptosis DNA Damage & Apoptosis Cleavable_complex->DNA Damage & Apoptosis Purine_Analog 9-Substituted Purine Analog (Topo II Inhibitor) Purine_Analog->Cleavable_complex stabilizes

Mechanism of Topoisomerase II inhibition by certain 9-substituted purine analogs.

In the context of viral infections, particularly those caused by RNA viruses, purine analogs can act as chain terminators during viral RNA replication.

antiviral_pathway Inhibition of Viral RNA Replication Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp binds Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA synthesizes Chain Termination Chain Termination RdRp->Chain Termination Purine_Analog_TP Purine Analog Triphosphate Purine_Analog_TP->RdRp competes with natural NTPs Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

Mechanism of viral replication inhibition by 9-substituted purine analogs that act as chain terminators.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating:

    • Seed cells in a 96-well microtiter plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 9-substituted purine analogs in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 565 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[3]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, the specific substrate for the kinase being tested, and the desired concentration of the 9-substituted purine analog.

    • Add the recombinant kinase to the mixture.

    • Initiate the reaction by adding a specific concentration of ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.

    • The newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value of the inhibitor can be determined from the dose-response curve.[8][10][11]

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.

  • Reaction Setup:

    • On ice, prepare a reaction mix for each assay in a microcentrifuge tube containing 10x Topo II Assay Buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

    • Add the desired concentration of the 9-substituted purine analog or a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding 10% SDS.

    • Add Proteinase K and incubate at 37°C for 15 minutes to digest the protein.

  • Gel Electrophoresis:

    • Add loading dye to each sample and load onto a 1% agarose gel.

    • Run the gel to separate the supercoiled (unrelaxed) and relaxed DNA topoisomers.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibitors of Topoisomerase II will prevent the relaxation of the supercoiled DNA, resulting in a higher proportion of the faster-migrating supercoiled form.[12]

Conclusion

9-Substituted purine analogs represent a versatile class of compounds with significant therapeutic potential, particularly in oncology and virology. Their efficacy is rooted in their ability to selectively inhibit key cellular and viral enzymes. As demonstrated by the compiled data, several novel 9-substituted purine derivatives exhibit superior or comparable activity to existing standard-of-care drugs in preclinical models. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic utility and safety profiles. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of this promising class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 9-(2-Bromoethyl)-9h-purin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 9-(2-Bromoethyl)-9h-purin-6-amine Down the Drain or in Regular Trash. This compound is classified as hazardous, with significant risks to aquatic life. All waste materials, including the chemical itself, contaminated items, and empty containers, must be managed as hazardous waste and disposed of through an approved waste disposal facility.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during disposal. The primary risks are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement Reference
Skin Irritation Causes skin irritation.P264, P280, P302+P352, P332+P313
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340, P312
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.P273, P391

Data sourced from Safety Data Sheets (SDS) for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of all waste streams containing this compound.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired this compound powder.

    • Liquid Waste: Solutions containing dissolved this compound.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with the chemical.

    • Empty Containers: The original container that held the chemical.

  • Use Designated Waste Containers:

    • Collect solid and liquid waste in separate, dedicated hazardous waste containers.

    • Because this compound is a halogenated organic compound, it should be collected in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.

    • Ensure waste containers are made of a compatible material (e.g., polyethylene) and are in good condition with a secure, threaded cap.

Step 2: Labeling and Storage of Waste

Accurate labeling and safe storage are mandated by regulations.

  • Labeling:

    • Affix a "Hazardous Waste" label to each waste container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "Waste this compound" and any solvents used. Do not use abbreviations.

      • The approximate concentration or percentage of each component.

      • The date when waste was first added to the container.

      • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Keep containers tightly closed except when adding waste.

    • Ensure secondary containment (such as a larger, chemically resistant tub) is used for liquid waste containers to contain potential leaks.

    • Store away from incompatible materials.

Step 3: Managing Contaminated Labware and Empty Containers
  • Contaminated Labware:

    • Collect all disposable labware that has come into contact with this compound in a designated, lined container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" with the chemical name.

    • This waste should be disposed of as solid hazardous waste.

  • Decontamination of Empty Containers:

    • The original container of this compound must be triple-rinsed before it can be disposed of as non-hazardous waste.

    • Procedure for Triple Rinsing:

      • Select a solvent that can dissolve the compound (e.g., acetone or ethanol).

      • Add the solvent to the empty container, filling it to about 10% of its volume.

      • Secure the cap and swirl to rinse all interior surfaces thoroughly.

      • Pour the rinsate into the designated halogenated organic liquid waste container.

      • Repeat this rinsing procedure two more times.

      • The first rinse is the most critical and must be collected as hazardous waste. Subsequent rinses should also be collected.

    • After triple rinsing, allow the container to air dry completely in a fume hood.

    • Completely deface or remove the original label. Write "EMPTY" on the container.

    • The cleaned container can now be disposed of in the regular trash or recycled, depending on institutional policies.

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS):

    • Once a waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, check with your institution), contact your facility's EHS or equivalent department to schedule a waste pickup.

    • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G cluster_waste_type Waste Type cluster_final_disposal Final Disposal Pathway start Identify Waste Containing This compound waste_type Is the waste solid, liquid, contaminated labware, or an empty container? start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Liquid Chemical Waste waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware container Empty Original Container waste_type->container Container collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container with Secondary Containment liquid_waste->collect_liquid collect_labware Collect in Labeled Bag/Container for Contaminated Solids labware->collect_labware rinse_container Triple-Rinse with Solvent container->rinse_container ehs_pickup Arrange for EHS Pickup of Hazardous Waste collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_labware->ehs_pickup collect_rinsate Collect Rinsate as Halogenated Liquid Waste rinse_container->collect_rinsate Yes trash Deface Label, Mark 'EMPTY' Dispose as Regular Trash/Recycling rinse_container->trash After Rinsing collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 9-(2-Bromoethyl)-9h-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 9-(2-Bromoethyl)-9h-purin-6-amine (CAS No. 68217-74-3). Adherence to these procedures is vital for ensuring personal safety and environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield should be worn in addition to goggles where there is a splash hazard.[1]NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[3]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols may be generated.[3] Work should be conducted in a chemical fume hood.[4]NIOSH (US) or EN 143 (EU) approved.
Footwear Closed-toe, closed-heel shoes.[3]N/A

Operational Plan: Step-by-Step Handling Procedure

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed pads. Assemble all necessary equipment, including glassware, reagents, and designated waste containers, inside the fume hood.

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated work area.

  • Weighing and Aliquoting : If weighing the solid, do so in the fume hood to minimize the generation of airborne dust.[5] Use a chemical spatula for transfers. For liquid transfers, use a calibrated pipette or syringe to minimize aerosol generation.[4]

  • Reaction Setup : If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner. Ensure all glassware is securely clamped and joints are properly sealed.

  • Post-Handling : Upon completion of work, securely cap the primary container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream. Wash hands and forearms thoroughly with soap and water after handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_fume_hood Verify Fume Hood Operation prep_surface Cover Work Surface prep_fume_hood->prep_surface prep_materials Assemble Materials in Hood prep_surface->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe weigh_transfer Weigh/Transfer Compound don_ppe->weigh_transfer reaction Perform Experiment weigh_transfer->reaction cap_container Securely Cap Compound reaction->cap_container decontaminate Decontaminate Surfaces & Glassware cap_container->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused/Surplus Chemical : Do not pour down the drain.[4] Collect in a designated, labeled, and sealed waste container for halogenated organic compounds.

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and absorbent pads should be placed in a dedicated, sealed hazardous waste bag within the fume hood. Non-disposable glassware and equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as halogenated organic waste.

  • Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

First Aid Measures

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.